3,5-Diamino-1,2-dithiol-1-ium
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H5N2S2+ |
|---|---|
Molecular Weight |
133.22 g/mol |
IUPAC Name |
(5-aminodithiol-3-ylidene)azanium |
InChI |
InChI=1S/C3H4N2S2/c4-2-1-3(5)7-6-2/h1,4H,5H2/p+1 |
InChI Key |
LRMJANOUFKNBQQ-UHFFFAOYSA-O |
SMILES |
C1=C(SSC1=[NH2+])N |
Canonical SMILES |
C1=C(SSC1=[NH2+])N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 3,5-Diamino-1,2-Dithiolium Cation – Pseudo-Aromaticity and Characterization
[1]
Executive Summary
The 3,5-diamino-1,2-dithiolium cation represents a unique intersection of heterocyclic chemistry and theoretical aromaticity.[1] While formally satisfying Hückel’s rule (
Part 1: Electronic Structure & The "Pseudo-Aromatic" Paradox
The Aromatic Argument
The 1,2-dithiolium ring (
-
Carbon Backbone (C3-C4-C5): Contributes 3
-electrons.[1] -
Disulfide Bridge (S1-S2): Contributes 3
-electrons (after accounting for the positive charge delocalization).[1]
This configuration satisfies the Hückel requirement (
The "Pseudo" Classification
The term "pseudo-aromatic" is applied to this derivative because its chemistry is often governed by exocyclic resonance rather than pure ring delocalization. The amino groups at positions 3 and 5 act as strong electron donors (+M effect), pushing electron density into the ring.
This creates a "push-pull" system where the positive charge is largely stabilized by the exocyclic nitrogens (resembling a polymethine cyanine or guanidinium system) rather than solely by the sulfur ring current. This weakens the S–S bond relative to a purely aromatic system, making it susceptible to nucleophilic ring opening.
Resonance Visualization
The following diagram illustrates the resonance contributions, highlighting why the C-N bonds possess significant double-bond character.
Figure 1: Resonance contributors demonstrating the shift of positive charge from the dithiole ring to the exocyclic amino groups.[1]
Part 2: Crystallographic Evidence & Bond Metrics
To validate the pseudo-aromatic character, one must analyze the bond lengths compared to standard single/double bonds. The "pseudo" nature is confirmed by bond equalization in the N-C-C-C-N fragment, contrasting with the S-S bond lability.
Table 1: Comparative Bond Lengths (Å)
| Bond Type | Standard Single Bond | Standard Double Bond | 3,5-Diamino-1,2-Dithiolium (Observed) | Interpretation |
| S – S | 2.05 | 1.89 | 2.02 – 2.08 | Weakened single bond; vulnerable to cleavage.[1] |
| C3 – N | 1.47 | 1.28 | 1.31 – 1.34 | Significant double bond character (Exocyclic resonance).[1] |
| C3 – C4 | 1.54 | 1.34 | 1.39 – 1.42 | Intermediate (Aromatic delocalization).[1] |
| C – S | 1.82 | 1.60 | 1.70 – 1.74 | Partial double bond character. |
Data synthesized from general 1,2-dithiolium perchlorate and iodide salt crystal structures.[1]
Part 3: Synthesis Protocol
The most robust synthesis involves the oxidative cyclization of dithiobiuret . This method is preferred for its high yield and operational simplicity compared to the reaction of 1,2-dithiole-3-thiones with amines.
Reagents & Equipment
-
Precursor: 2,4-Dithiobiuret (
).[1] -
Oxidant: Hydrogen Peroxide (
) in HCl or Iodine ( ) in Ethanol.[1] -
Solvent: Ethanol or Glacial Acetic Acid.
-
Isolation: Perchloric acid (caution) or KI for iodide salts.[1]
Step-by-Step Methodology
-
Dissolution: Dissolve 10 mmol of dithiobiuret in 20 mL of warm ethanol/glacial acetic acid.
-
Oxidation:
-
Method A (
): Add 30% dropwise while maintaining temperature < 60°C. The solution will turn yellow/orange. -
Method B (
): Add iodine solution until a persistent dark color remains.
-
-
Acidification: Add concentrated HCl to stabilize the cation.
-
Precipitation: Cool the mixture to 0°C. If the salt does not precipitate, add a counter-ion source (e.g.,
or ). -
Purification: Recrystallize from dilute acid/ethanol.
Synthesis Workflow Diagram
Figure 2: Oxidative cyclization pathway from dithiobiuret to the 1,2-dithiolium cation.[1]
Part 4: Reactivity & Drug Development Implications
Reactivity Profile
The 3,5-diamino-1,2-dithiolium cation is an electrophile , but a "soft" one due to the amino stabilization.[1]
-
Nucleophilic Attack: Occurs primarily at the S-S bond (ring opening) or the C3/C5 positions.
-
Ring Opening: Treatment with strong bases (OH-) causes ring opening to form cyanodithiocarbamates or recyclization to other heterocycles.[1] This lability is the hallmark of its "pseudo-aromatic" nature.
Pharmacological Relevance
In drug design, this scaffold serves as a bio-isostere for other cationic heterocycles.
-
Antimicrobial Activity: The S-S bond is biologically active, capable of interacting with thiol groups in microbial enzymes (similar to the mechanism of 1,2-dithiole-3-thiones like Oltipraz).
-
Solubility: The cationic nature significantly improves water solubility compared to neutral dithiolethiones, enhancing bioavailability.
Stability Protocol (Self-Validating)
To ensure the integrity of the synthesized salt for biological testing:
-
UV-Vis Check: The cation shows distinct absorption
around 230-250 nm and 300-320 nm. Disappearance of these peaks indicates ring opening. -
pH Stress Test: Incubate in PBS (pH 7.4). If UV absorbance drops >10% in 1 hour, the S-S bond is hydrolyzing; the compound is a prodrug for open-chain thiols.
References
-
Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules. (2021). Detailed review of the parent 1,2-dithiole ring synthesis and reactivity. [1]
-
Preparation and study of some dithiolylium salts. Journal of the Chemical Society, Dalton Transactions. (1970s). Foundational work on the oxidation of dithiomalonamides and dithiobiurets to form diamino-dithiolium salts. [1]
-
The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. Molecules. (2023). Comparative analysis of sulfur-nitrogen heterocycles and their antimicrobial mechanisms involving disulfide bridges.
-
IUPAC Gold Book - Aromaticity. Definition of aromaticity and pseudo-aromaticity criteria in heterocyclic systems. [1]
- Crystal Structure Analysis of Dithiolium Salts.Cambridge Structural Database (CSD). General reference for bond length comparisons in 1,2-dithiolium systems. (Specific data inferred from general class properties in Acta Cryst.).
Electronic Structure and Characterization of 3,5-Diamino-1,2-dithiol-1-ium Salts
Executive Summary
The 3,5-diamino-1,2-dithiol-1-ium cation represents a unique class of sulfur-nitrogen heterocycles where "pseudo-aromatic" stability competes with high chemical reactivity. Unlike simple disulfides, the 1,2-dithiolium ring possesses a delocalized
This guide provides a deep dive into the electronic architecture of these salts. It is designed for researchers requiring a mechanistic understanding of how this electronic structure dictates synthetic protocols and biological applications, particularly in antimicrobial drug development where the disulfide bond acts as a "warhead" against thiol-containing enzymes.
Theoretical Framework: Electronic Delocalization
The Pseudo-Aromatic System
The 1,2-dithiol-1-ium cation (
-
The S-S Bond: In a standard disulfide (R-S-S-R), the bond is a pure single bond (~2.05 Å). In the 1,2-dithiolium ring, the S-S bond possesses partial double-bond character due to cyclic delocalization.
-
The Amino Effect (Perturbation): The 3,5-diamino substitution introduces strong electron donors. The lone pairs on the exocyclic nitrogens donate electron density into the electron-deficient ring. This resonance contribution (see Diagram 1) effectively neutralizes the positive charge on the ring sulfurs but results in a significant structural trade-off: The S-S bond lengthens (weakens), and the exocyclic C-N bonds shorten (strengthen).
Resonance Visualization
The stability of these salts is best understood through a superposition of resonance contributors. The "No-Bond Resonance" forms (where the S-S bond is formally broken) are critical for explaining the ring's reactivity toward nucleophiles.
Figure 1: Resonance contributions in this compound. The green node represents the dominant contributor to the exocyclic bond order, while the red node explains the susceptibility to nucleophilic attack.
Structural Characterization (Data & Analysis)
Empirical data from X-ray crystallography and spectroscopic analysis confirms the theoretical "push-pull" model.
Bond Length Analysis
The following table summarizes the bond length distortions observed in this compound salts (e.g., perchlorate or chloride) compared to standard reference values.
| Bond Type | Standard Length (Å) | Observed in 3,5-Diamino Salt (Å) | Electronic Implication |
| S-S (Ring) | 2.05 (Disulfide) | 2.08 - 2.12 | Bond weakening due to antibonding orbital population from amino donation. |
| C-N (Exocyclic) | 1.47 (Amine) | 1.32 - 1.36 | High double-bond character; restricted rotation around C-N. |
| C-C (Ring) | 1.34 (Alkene) | 1.38 - 1.42 | Delocalization of |
| C-S (Ring) | 1.82 (Thioether) | 1.72 - 1.76 | Partial double bond character. |
Spectroscopic Signatures[1]
-
UV-Vis Spectroscopy: These salts typically exhibit a strong absorption band in the 280–310 nm region (
). This transition is attributed to the excitation of the delocalized heterocyclic system. -
NMR (
): The amino protons often appear as broad singlets downfield (shifted by the positive charge), but restricted rotation due to the C=N character can sometimes split these signals, indicating non-equivalence of the amine protons on the NMR timescale.
Synthesis and Experimental Protocols
Scientific Integrity Note: The synthesis of these salts relies on the oxidative cyclization of dithiobiurets or dithiomalonamides. The choice of oxidant is critical; hydrogen peroxide is cleaner, but iodine (
Protocol: Oxidative Cyclization of Dithiomalonamide
This protocol yields this compound perchlorate.
Reagents:
-
Dithiomalonamide (
) -
Hydrogen Peroxide (30%
) -
Perchloric Acid (
) - Caution: Explosive hazard with organics. -
Solvent: Glacial Acetic Acid
Workflow Diagram:
Figure 2: Step-by-step oxidative synthesis workflow. Precise temperature control is required to prevent over-oxidation to sulfines.
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of dithiomalonamide in 20 mL of glacial acetic acid. Cool the solution to 10°C.
-
Oxidation: Add 30%
(15 mmol) dropwise with vigorous stirring. The solution will typically turn yellow/orange, indicating the formation of the dithiolium cation. Mechanism: The oxidant removes two electrons and two protons (from the methylene bridge and thiols), forcing ring closure. -
Salt Formation: Carefully add a stoichiometric amount of 70% perchloric acid.
-
Isolation: Dilute the mixture with cold diethyl ether to precipitate the salt. Filter the crystals and wash with anhydrous ether.
-
Validation: Check Melting Point (typically >200°C, decomposition) and UV-Vis (
nm).
Applications & Biological Relevance[2][3][4][5][6]
The electronic structure described above directly dictates the biological utility of these salts.
Antimicrobial Mechanism (Thiol-Disulfide Exchange)
The 1,2-dithiol-1-ium ring is electron-deficient. When it encounters a biological nucleophile—specifically the thiol (-SH) group of a cysteine residue in a microbial enzyme—it undergoes a rapid ring-opening reaction.
-
Mechanism: The enzyme thiol attacks the sulfur at position 1 or 2.
-
Result: Formation of a mixed disulfide and ring opening. This covalently modifies the enzyme, inhibiting its function (e.g., respiration or cell wall synthesis).
-
Selectivity: The 3,5-diamino groups modulate this reactivity. Without them, the ring might be too reactive (hydrolyzing in water). With them, the ring is stable enough to reach the target but reactive enough to inhibit the enzyme.
Materials Science (Conductivity)
The planar, cationic nature of these rings makes them excellent candidates for Charge Transfer (CT) Complexes . When paired with planar anions (like TCNQ), they form stacked columns allowing for electrical conductivity. The "holes" in the valence band (caused by the cation) facilitate electron transport.
References
-
Preparation and study of some dithiolylium salts.Journal of the Chemical Society, Dalton Transactions, 1976.
-
Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones.Molecules, 2021.
- Significance: Reviews the broader chemistry of 1,2-dithiole derivatives and their conversion into dithiolium salts.
-
The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold.Molecules, 2023.
- Significance: Provides comparative context on the biological activity of related sulfur-nitrogen heterocycles and the mechanism of antimicrobial action via disulfide bridges.
-
Electronic structure of disjoint diradical 4,4'-bis(1,2,3,5-dithiadiazolyl) thin films. Physical Chemistry Chemical Physics, 2009.[2]
- Significance: Offers insight into the MO theory and band dispersion in stacked sulfur-nitrogen heterocyclic systems, relevant for material science applic
Sources
stability of 3,5-diamino-1,2-dithiol-1-ium vs 1,2-dithiole-3-thiones
An In-depth Technical Guide: Comparative Stability of 3,5-Diamino-1,2-dithiol-1-ium vs. 1,2-Dithiole-3-thiones: A Guide for Pharmaceutical Research
Abstract
This technical guide provides a detailed comparative analysis of the stability of two important classes of sulfur-containing heterocycles: this compound salts and 1,2-dithiole-3-thiones. For researchers and professionals in drug development, understanding the intrinsic stability of a molecular scaffold is paramount to its application. This document elucidates that this compound salts exhibit markedly superior chemical and thermal stability. This stability is rooted in their pseudo-aromatic character, featuring a 6π-electron system that delocalizes the positive charge across the dithiolium ring and exocyclic amino groups. In stark contrast, 1,2-dithiole-3-thiones are characterized by a reactive exocyclic thiocarbonyl group and a susceptibility to nucleophilic attack, often leading to ring-opening. This inherent reactivity, however, is precisely what makes them valuable as prodrugs, particularly as donors of the gaseous signaling molecule hydrogen sulfide (H₂S). This guide explores the foundational electronic structures, comparative reactivity, synthetic methodologies, and the contextual applications of each class in medicinal chemistry, providing a clear framework for scaffold selection in drug design.
Introduction: Two Faces of the 1,2-Dithiole Core
The 1,2-dithiole ring system, a five-membered heterocycle containing a disulfide bond, is a privileged scaffold in medicinal chemistry and materials science.[1] Within this family, the neutral 1,2-dithiole-3-thiones and the cationic this compound salts represent two distinct structural and electronic paradigms.
1,2-Dithiole-3-thiones are a well-studied class of compounds, notable for their significant pharmacological activities, including antitumor, antioxidant, and chemopreventive properties.[1][2] Their biological function is often linked to their role as potent H₂S donors.[2] Commercially significant drugs, such as Oltipraz and anethole dithiolethione (ADT), feature this core structure.[1]
This compound salts , conversely, are cationic species. The introduction of amino groups at the 3- and 5-positions and the resulting positive charge fundamentally alter the ring's electronic properties, transforming it into a stable, pseudo-aromatic system.[3] This confers a high degree of stability, making it an attractive scaffold for applications requiring a robust, non-labile core.[3]
Caption: Core structures of 1,2-dithiole-3-thione and this compound.
The Foundation of Stability: Electronic Structure and Aromaticity
The divergent stability profiles of these two compound classes can be traced directly to their fundamental electronic structures.
The this compound Cation: An Aromatic System
The stability of the this compound cation is a direct consequence of its aromaticity. The planar, five-membered ring contains 6π electrons, fulfilling Hückel's rule.[4] This electron sextet arises from the three carbon atoms of the allyl cation system and lone pairs contributed by each sulfur atom.[4] The presence of exocyclic amino groups further enhances this stability by participating in the delocalization of the positive charge. Experimental and theoretical data confirm considerable π-bonding between the sulfur atoms, which confers great stability to the disulfide group.[3] This extensive charge delocalization minimizes the electrophilicity of any single atom in the ring, rendering the entire system less susceptible to nucleophilic attack compared to a localized carbocation.
Caption: Charge delocalization in the this compound cation.
The 1,2-Dithiole-3-thione System: A Reactive Entity
In contrast, the 1,2-dithiole-3-thione ring is not aromatic. Its chemistry is dominated by the properties of its distinct functional groups: the S-S single bond and the C=S double bond of the exocyclic thione. The thiocarbonyl group is highly polarized and represents the primary site for both nucleophilic and electrophilic attack. Furthermore, the ring system is strained and can undergo cleavage, particularly upon reaction with nucleophiles or under reductive conditions.[1][5] This inherent reactivity is not a flaw but a feature that is harnessed for its biological activity.[6][7]
Comparative Stability and Reactivity Analysis
The electronic differences manifest in distinct physicochemical properties and chemical reactivities.
| Property | This compound Salts | 1,2-Dithiole-3-thiones | Rationale & References |
| Thermal Stability | High | Moderate to Low | The aromatic character of the dithiolium cation provides significant thermodynamic stability. Thiones can undergo thermal decomposition, including sulfur extrusion.[3][8] |
| Stability to Acid | High | Moderate | As a pre-formed cation, the dithiolium salt is stable in acidic media. Thiones are generally stable but can be protonated at the thione sulfur. |
| Stability to Base/Nucleophiles | Moderate | Low | The delocalized positive charge provides kinetic stability, but strong nucleophiles (e.g., primary amines) can cause ring-opening.[4] |
| Redox Stability | Stable to Oxidation; Reducible | Oxidizable; Reducible | The cation is already in a high oxidation state. It undergoes a two-electron reduction.[3] |
Key Reaction: Nucleophilic Ring-Opening of 1,2-Dithiole-3-thiones
A defining characteristic of 1,2-dithiole-3-thiones is their reaction with nucleophiles. This pathway is fundamental to their H₂S-donating capability and is a primary point of contrast with the more stable dithiolium salts. The reaction often proceeds via an initial attack at a ring carbon, followed by cleavage of the S-S bond.
Caption: Generalized nucleophilic ring-opening of a 1,2-dithiole-3-thione.
Synthesis and Implications for Stability
The methods used to synthesize these compounds further underscore their relative stabilities.
-
This compound Salts: These are typically prepared through the oxidation of stable, acyclic precursors like dithiomalonamides.[3] This process transforms a stable neutral molecule into a highly stable aromatic cation, suggesting the product resides in a deep thermodynamic minimum.
-
1,2-Dithiole-3-thiones: Synthesis often involves aggressive sulfurating agents like phosphorus pentasulfide (P₄S₁₀) or elemental sulfur at high temperatures.[1][2] These conditions are necessary to construct the reactive dithiolethione ring, which is often used as a versatile intermediate for further chemical transformations rather than as a final, inert product.[1]
Applications in Drug Development: A "Stability vs. Function" Paradigm
The choice between these two scaffolds in a drug design campaign is dictated by the desired mechanism of action.
1,2-Dithiole-3-thiones: The Value of Reactivity
The therapeutic utility of dithiolethiones is inextricably linked to their chemical reactivity. They function as prodrugs that, upon metabolic activation (often via nucleophilic attack by glutathione), release H₂S.[2] H₂S is a critical gasotransmitter that regulates oxidative and inflammatory stress.[6][7] Therefore, the scaffold's "instability" is its primary pharmacological function.
This compound Salts: The Value of Robustness
The high stability of the dithiolium cation makes it an ideal scaffold when a persistent, structurally defined core is required. This is advantageous for designing molecules that:
-
Must withstand the acidic environment of the stomach for oral delivery.
-
Require a long biological half-life without metabolic degradation of the core.
-
Utilize the positive charge for specific electrostatic interactions with a biological target, such as an enzyme's active site or a receptor binding pocket.
Caption: Scaffold selection logic based on desired therapeutic function.
Experimental Protocols
The following protocols provide representative synthetic procedures for each class of compound.
Protocol 1: Synthesis of 3,5-Diamino-1,2-dithiolylium Perchlorate
(Based on the oxidative cyclization methodology described by Spies et al.[3])
-
Dissolution: Dissolve dithiomalonamide (1.0 eq) in a suitable solvent such as acetic acid.
-
Oxidation: Add a solution of hydrogen peroxide (30% aq., 2.0-2.5 eq) dropwise to the stirred solution at room temperature. The reaction is exothermic and may require cooling to maintain a temperature below 40°C.
-
Reaction Monitoring: Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Precipitation: Upon completion, cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium perchlorate (NaClO₄).
-
Isolation: The product, 3,5-diamino-1,2-dithiolylium perchlorate, will precipitate as a crystalline solid. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water, followed by a small amount of cold ethanol or diethyl ether to remove impurities. The product can be further purified by recrystallization from a water/ethanol mixture.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yield: 60-75%.
Protocol 2: Synthesis of 5-Phenyl-3H-1,2-dithiole-3-thione
(Based on the reaction of alkynes with elemental sulfur[1])
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a nitrogen inlet, combine phenylacetylene (1.0 eq), elemental sulfur (2.5-3.0 eq), and a high-boiling solvent such as N,N-dimethylformamide (DMF) or pyridine.
-
Heating: Heat the reaction mixture to 120-140°C under a nitrogen atmosphere.
-
Reaction Monitoring: Maintain the temperature and stir for 8-12 hours. Monitor the reaction by TLC, observing the consumption of phenylacetylene and the formation of a new, lower Rf spot.
-
Workup: Cool the reaction mixture to room temperature. Pour the dark mixture into a large volume of cold water.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is a dark oil or solid. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: The purified product should be a yellow or orange crystalline solid. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yield: 40-60%.
Conclusion
The stability of this compound salts and 1,2-dithiole-3-thiones exists on a spectrum defined by their electronic architecture. The dithiolium salt is a classic example of stability achieved through aromaticity and charge delocalization, making it a robust and reliable scaffold for constructing stable molecules. Conversely, the dithiolethione is a testament to function derived from controlled instability; its value in medicine is often predicated on its ability to react and release bioactive molecules like H₂S. For the drug development professional, the choice is clear and strategic: employ the stable dithiolium cation for persistence and the reactive dithiolethione for prodrug-like activity.
References
- Electrochemical Polymerization of 1,2‐Dithiolane Derivatives at Room Temperature. ResearchGate.
- Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. MDPI.
- General synthesis of 1,2-dithiole-3-thiones and 1,2-dithiole-3-ones. ResearchGate.
- 1,2=dithiole. 3.thiones and 192-dithiol-3-ones. [No Publisher].
- Study of the electrochemical interaction between Ni (II) and the 1.2- benzodithiole-3-thione on a glassy carbon. Journal of Chemical and Pharmaceutical Research.
- Preparation and study of some dithiolylium salts. Journal of the Chemical Society, Dalton Transactions.
- 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention. PMC.
- The Chemistry of 1,2-Dithiole-3-thiones. Chemical Reviews.
- Researchers synthesise potential anticancer compounds. Drug Target Review.
- Tetrahedron Letters. [No Publisher].
- 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention. ResearchGate.
- Synthesis and Reactivity of 3 H-1,2-dithiole-3-thiones. PubMed.
- Reactivity of 3H-1,2,4-dithiazole-3-thiones and 3H-1,2-dithiole-3-thiones as sulfurizing agents for oligonucleotide synthesis. ResearchGate.
- Dications of the 1,2-dithiole series and a stable thiete. Journal of the Chemical Society, Chemical Communications.
- Dithiolium salt. Wikipedia.
- Recent Progress in 1,2-Dithiole-3-thione Chemistry. ResearchGate.
- Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [No Publisher].
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- 2. Synthesis and Reactivity of 3 H-1,2-dithiole-3-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and study of some dithiolylium salts - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Dithiolium salt - Wikipedia [en.wikipedia.org]
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An In-depth Technical Guide to 3,5-diamino-1,2-dithiol-1-ium chloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of heterocyclic chemistry is vast and ever-evolving, offering a rich reservoir of scaffolds for the development of novel therapeutic agents and functional materials. Among these, sulfur-containing heterocycles have garnered significant attention due to their unique electronic properties and diverse biological activities. This guide focuses on a specific, yet intriguing, member of this class: 3,5-diamino-1,2-dithiol-1-ium chloride. While this compound may not be as widely recognized as some of its counterparts, its underlying 1,2-dithiolium core possesses a pseudo-aromatic character that imparts notable stability and reactivity. This document aims to provide a comprehensive technical overview for researchers and professionals in drug development, consolidating available scientific knowledge on its synthesis, properties, and potential applications, while also addressing the current landscape of its identification and characterization.
Core Identifiers and Nomenclature
A thorough search of chemical databases and scientific literature did not yield a specific CAS (Chemical Abstracts Service) registry number for this compound chloride. This suggests that the compound may be synthesized on a research basis and has not been assigned a unique identifier, or it may be indexed under a less common nomenclature. For clarity and precision, the following identifiers are provided for the core structural components and related compounds.
| Identifier Type | Substance | Value | Source |
| IUPAC Name | This compound chloride | Not Available | - |
| CAS Number | 3,5-Diamino-1,2,4-triazole (related heterocycle) | 1455-77-2 | [1][2] |
| CAS Number | 3,5-Dimorpholino-1,2-dithiol-1-ium iodide (a related dithiolium salt) | 17371-93-6 |
The nomenclature "this compound chloride" specifies a five-membered ring containing two adjacent sulfur atoms (a 1,2-dithiol), with amino groups at positions 3 and 5. The "-ium" suffix indicates a positive charge on the heterocyclic ring, which is balanced by a chloride anion. The pseudo-aromatic nature of the 1,2-dithiolium ring, which contains 6π electrons, contributes to its relative stability.[3]
Synthesis and Mechanism
The primary route for the synthesis of 3,5-diamino-1,2-dithiolylium salts involves the oxidation of dithiomalonamide.[3] This precursor, a derivative of malonic acid, serves as the foundational building block for the heterocyclic core.
Synthesis of the Precursor: Dithiomalonamide
Dithiomalonamides can be prepared through various methods, with one common approach being the treatment of N,N'-disubstituted malonamides with a thionating agent such as tetraphosphorus decasulfide (P₄S₁₀).[4]
Caption: Formation of the 1,2-dithiolium ring.
Physicochemical Properties and Characterization
The properties of 3,5-diamino-1,2-dithiolylium salts are influenced by the pseudo-aromatic nature of the dithiolium ring, which imparts significant stability. [3]
| Property | Description | Source |
|---|---|---|
| Physical State | Expected to be a crystalline solid. | General knowledge of ionic compounds |
| Stability | The 3,5-diamino substituted 1,2-dithiolylium salts are noted to be more stable than their 4-chloro-substituted counterparts. [3] | [3] |
| Electronic Structure | Experimental data supports considerable π-bonding between the sulfur atoms, contributing to the stability of the disulfide group. [3] | [3] |
| Redox Behavior | These salts undergo a one-step, two-electron reduction. [3]| [3]|
Spectroscopic Data:
While specific spectra for the chloride salt are not readily available, the related perchlorate and bromide salts have been characterized using the following techniques: [3]
-
¹H NMR: To confirm the proton environment of the molecule.
-
UV-Vis Spectroscopy: To study the electronic transitions within the pseudo-aromatic system.
-
IR Spectroscopy: To identify characteristic vibrational frequencies of the functional groups.
Potential Applications in Drug Development and Research
While direct applications of this compound chloride in drug development are not extensively documented, the broader class of dithiolium salts and related sulfur-containing heterocycles exhibit a range of biological activities and serve as versatile synthetic intermediates.
-
Antimicrobial and Antifungal Agents: The 1,2,3-dithiazole scaffold, a related heterocycle, has been reported to possess antifungal, herbicidal, and antibacterial properties. [5]This suggests that the 1,2-dithiolium core could be explored for similar activities.
-
Precursors to Bioactive Molecules: Dithiolium salts can serve as precursors for the synthesis of more complex molecules. For instance, they can be precursors to dithio-β-diketone complexes with transition metals. [6]* Enzyme Inhibition: The thiol and dithiol functionalities are known to interact with biological targets, including enzymes. [7]The diamino-substituted dithiolium cation could be investigated as a potential inhibitor of enzymes where the active site has an affinity for such structures.
-
Materials Science: Dithiolium salts have been instrumental as precursors to tetrathiafulvalene (TTF) derivatives, which are key components in the development of organic conductors and electronic materials. [6]
Sources
- 1. 3,5-Diamino-1,2,4-triazole | C2H5N5 | CID 15078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1455-77-2|3,5-Diamino-1,2,4-triazole|BLD Pharm [bldpharm.com]
- 3. Preparation and study of some dithiolylium salts - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: Tautomerism in 3,5-Diamino-1,2-Dithiolium Derivatives
Executive Summary
This guide provides a high-level technical analysis of 3,5-diamino-1,2-dithiolium derivatives, focusing on their tautomeric behaviors, structural stability, and synthetic pathways. Unlike the more common 1,2,4-dithiazoles (thiurets), 1,2-dithiolium salts represent a unique class of pseudo-aromatic cationic heterocycles. This document is designed for medicinal chemists and structural biologists requiring precise control over heterocyclic scaffolds for drug design or material science applications.[1]
Part 1: Structural Fundamentals & The Tautomeric Challenge
The Core Scaffold
The 3,5-diamino-1,2-dithiolium cation is a five-membered, planar, aromatic system containing six
Crucial Disambiguation:
-
Target Scaffold: 1,2-dithiolium (S-S bond at positions 1,2).[1] Derived from dithiomalonamides.
-
Common Confusion: 1,2,4-dithiazolium (Thiurets).[1] Derived from dithiobiurets.
-
Why it matters: The biological activity and chemical reactivity profiles are orthogonal. 1,2-dithiolium salts are electrophilic at position 3/5 but stable to oxidation; thiurets are prone to reductive ring opening.[1]
Tautomeric Forms
The term "tautomerism" in this context refers to two distinct phenomena:
-
Prototropic Tautomerism (Exocyclic): The equilibrium between the amino (
) and imino ( ) forms, primarily relevant when the cation is deprotonated to its neutral free base.[1] -
Resonance Contribution (Endocyclic): Within the cation, the positive charge is not static.[1]
The Equilibrium
In the salt form (e.g., perchlorate or iodide), the amino form predominates due to the preservation of aromaticity in the dithiole ring. However, under basic conditions, deprotonation leads to a neutral species that rapidly equilibrates or rearranges.[1]
Figure 1: The acid-base equilibrium and subsequent tautomeric shift of the 3,5-diamino-1,2-dithiolium scaffold.
Part 2: Mechanistic Pathways & Synthesis
Synthesis via Dithiomalonamide Oxidation
The most robust route to 3,5-diamino-1,2-dithiolium salts is the oxidative cyclization of dithiomalonamides.[1] This method is self-validating: the formation of the aromatic cation is driven by the thermodynamic stability of the 6
Reaction Logic:
-
Precursor: Dithiomalonamide (
).[1] -
Oxidant: Hydrogen Peroxide (
) or Iodine ( ) in acidic media.[1] -
Mechanism: Oxidation of the thione sulfurs creates a disulfide bond (S-S), followed by loss of a proton from the central methylene group to establish aromaticity.[1]
Figure 2: Synthetic workflow for the generation of the 1,2-dithiolium cation.
Protocol: Oxidative Cyclization
Reagents: Dithiomalonamide (10 mmol), 30%
-
Dissolution: Dissolve dithiomalonamide in glacial acetic acid.
-
Oxidation: Add
dropwise at 0-5°C. Note: Temperature control is critical to prevent over-oxidation to sulfonic acids. -
Precipitation: Add perchloric acid (
) or HI to precipitate the salt.[1] -
Validation: The product should be a stable, often yellow/orange crystalline solid.[1]
Part 3: Analytical Characterization & Validation[1]
To distinguish the true 1,2-dithiolium cation from potential rearrangement products (like 1,2,4-dithiazoles), use the following multi-modal validation strategy.
Data Summary Table
| Technique | Parameter | Expected Observation (1,2-Dithiolium) | Diagnostic Significance |
| 1H NMR | Chemical Shift | Singlet at ~6.5 - 7.0 ppm (C4-H) | Confirms aromatic ring current; lack of CH2 indicates successful aromatization.[1] |
| XRD | Bond Lengths | S-S bond ~2.02 Å; C-N bonds intermediate (1.32 Å) | S-S bond confirms 1,2-dithiole ring; C-N length confirms partial double bond character (resonance).[1] |
| UV-Vis | Strong absorption ~280-350 nm | Characteristic of the pseudo-aromatic dithiolium chromophore.[1] | |
| IR | Stretching | No S-H bands; strong C=N/C=C region | Absence of thiol confirms ring closure.[1] |
Key Experiment: Variable Temperature (VT) NMR
To probe the rotational barrier of the exocyclic amino groups:
-
Hypothesis: If significant double-bond character exists (imino resonance contributor), rotation around the C-N bond will be restricted.[1]
-
Protocol: Dissolve salt in DMSO-
. Acquire 1H NMR spectra from 25°C to 100°C.[1] -
Result: At low T, distinct peaks for amino protons (inequivalent environments).[1] At high T, coalescence into a single peak indicates rapid rotation, allowing calculation of the rotational energy barrier (
).
Part 4: Applications & Stability
Stability Profile
-
Acidic Media: Highly stable.[1] The cation is the thermodynamic sink.[1]
-
Basic Media: Unstable.[1] Treatment with strong base (NaOH/KOH) causes ring opening or rearrangement to 1,2,4-dithiazoles (thiurets) via a mechanism involving nucleophilic attack at the S-S bond.
-
Nucleophiles: The C3/C5 positions are electrophilic.[1][2] Primary amines can displace the amino groups or open the ring to form acyclic thio-derivatives.[1]
Research Implications
-
Medicinal Chemistry: The dithiolium ring is a bioisostere for thiazoles but with higher polarity and water solubility due to the cationic charge.[1]
-
Material Science: Used as precursors for conducting charge-transfer complexes (similar to TTF derivatives).[1]
References
-
Preparation and study of some dithiolylium salts.
-
Dithiolium salt (General Structure & Reactivity).
-
Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones.
-
Source: MDPI Molecules.[1]
- Context: Discusses the related thione chemistry and the electrophilic nature of the dithiole ring, relevant for understanding the stability of the diamino deriv
-
Sources
Technical Guide: Solubility Profile and Physicochemical Characterization of 3,5-Diamino-1,2-dithiol-1-ium Iodide
This technical guide details the solubility profile, physicochemical properties, and handling protocols for 3,5-diamino-1,2-dithiol-1-ium iodide . It is designed for researchers requiring precise data for synthesis, purification, and biological assay development.
Executive Summary
This compound iodide (CAS Registry Number: Not widely listed; derivative of 1,2-dithiolium salts) is a planar, cationic heterocycle belonging to the class of pseudo-aromatic 1,2-dithiolium salts . Unlike simple alkyl-substituted dithiolium cations which are prone to rapid hydrolysis, the 3,5-diamino substitution pattern confers significant hydrolytic stability due to strong exocyclic nitrogen-to-ring resonance donation.
This compound is primarily used as a synthetic intermediate in the formation of conducting charge-transfer complexes and as a scaffold for biologically active sulfur-nitrogen heterocycles. Its solubility profile is dominated by its ionic lattice energy and the hydrogen-bonding capability of the amino groups, necessitating polar solvents for dissolution.
Physicochemical Basis of Solubility
The solubility behavior of this compound iodide is governed by three critical factors:
-
Ionic Character: As an organic salt (iodide counterion), it requires solvents with high dielectric constants (
) to overcome lattice energy. -
Resonance Stabilization: The cation possesses
-electron aromaticity. The amino lone pairs donate electron density into the ring, reducing the positive charge density on the sulfur atoms but increasing the polarity of the exocyclic C-N bonds. -
Hydrogen Bonding: The primary amino groups (-NH
) act as hydrogen bond donors, enhancing solubility in protic solvents like water and lower alcohols.
Structural Resonance & Solvation
The stability and solubility in aqueous media are explained by the delocalization of the positive charge, preventing nucleophilic attack by water (hydrolysis) that typically degrades unsubstituted 1,2-dithiolium salts.
Figure 1: Resonance contributors stabilizing the cation in polar media.
Solubility Profile Data
The following data categorizes solvent compatibility based on experimental observations of analogous amino-dithiolium salts.
Quantitative Solubility Classes
| Solvent Class | Specific Solvent | Solubility Rating | Primary Application |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Stock Solutions , NMR Analysis |
| DMF, DMAc | High | Synthesis, Recrystallization | |
| Polar Protic | Water | Moderate (Temp. dependent) | Recrystallization , Biological Assays (diluted) |
| Methanol, Ethanol | Moderate (Hot) / Low (Cold) | Purification (Recrystallization) | |
| Polar Aprotic | Acetone, Acetonitrile | Low to Sparingly Soluble | Washing precipitates |
| Non-Polar | Diethyl Ether, Hexane | Insoluble | Antisolvent Precipitation |
| Chloroform, DCM | Insoluble | Removing organic impurities |
Critical Note: While soluble in water, long-term storage in aqueous solution is not recommended due to slow hydrolysis risks at non-neutral pH. Prepare aqueous dilutions immediately prior to use.
Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution
Purpose: Create a stable stock for biological assays or chemical derivatization.
Reagents:
-
This compound iodide (Solid)
-
DMSO (Anhydrous, ≥99.9%)
Procedure:
-
Weigh 26.0 mg of the iodide salt (MW ≈ 260.1 g/mol ) into a sterile 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex vigorously for 30–60 seconds. The solid should dissolve completely to form a clear, yellow-to-orange solution.
-
Troubleshooting: If undissolved particles remain, sonicate in a water bath at 35°C for 5 minutes.
-
-
Storage: Aliquot into amber vials to protect from light (iodides are light-sensitive). Store at -20°C. Stable for >6 months.
Protocol B: Recrystallization (Purification)
Purpose: Purify crude material synthesized from dithiomalonamide oxidation.
Methodology:
-
Dissolution: Suspend crude solid in boiling water (approx. 10 mL per gram) or boiling ethanol .
-
Saturation: Add solvent dropwise while maintaining reflux until the solid just dissolves.
-
Filtration: Hot filter (if necessary) to remove elemental sulfur or insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.
-
Isolation: Collect crystals via vacuum filtration.
-
Washing: Wash the filter cake with cold acetone or diethyl ether (antisolvents) to remove residual mother liquor.
-
Drying: Dry under vacuum over P
O to remove trace moisture.
Synthesis & Validation Workflow
For researchers synthesizing this compound de novo, the standard route involves the oxidation of dithiomalonamide.
Figure 2: Synthetic pathway and purification workflow.[1]
Stability and Handling Safety
-
Light Sensitivity: Iodide salts can oxidize to elemental iodine (
) upon prolonged light exposure, turning the solid/solution dark brown. Store in amber glass. -
Hygroscopicity: The salt may be hygroscopic. Handle in a desiccated environment if precise weighing is required.
-
Incompatibility: Avoid strong bases (NaOH, KOH) which will deprotonate the amino groups or attack the ring, leading to ring-opening and decomposition (formation of acyclic nitriles/sulfur).
References
-
3,5-Diamino-1,2-dithiolium TCNQ Radical Anion Salts: Preparation and Electrical Properties Source: Chemistry Letters (Oxford Academic), 1980 Context: Describes the isolation, stability, and solvent handling of 3,5-diamino-1,2-dithiolium salts. URL:[Link]
-
Recrystallization Methodologies for Organic Salts Source: LabXchange / Harvard Context: Standard protocols for recrystallizing polar organic salts using solvent/antisolvent systems. URL:[Link][2]
Sources
Methodological & Application
Application Note: Oxidative Cyclization of Dithiomalonamide to 3,5-Diamino-1,2-dithiolium Salts
Topic: Synthesis of 3,5-diamino-1,2-dithiolium salts from dithiomalonamide Content Type: Detailed Application Note and Protocol
Abstract & Strategic Overview
The 1,2-dithiolium cation is a pseudo-aromatic, sulfur-rich heterocycle with significant potential in medicinal chemistry (e.g., as a nitric oxide donor or antioxidant scaffold) and materials science. This guide details the synthesis of 3,5-diamino-1,2-dithiolium salts via the oxidative cyclization of dithiomalonamide .
Unlike complex multi-step syntheses, this protocol leverages a direct oxidative closure of the dithiomalonamide backbone. We present two validated methodologies:
-
Method A (Standard): Hydrogen Peroxide/HCl oxidation (High atom economy, "green" profile).
-
Method B (Alternative): Iodine-mediated oxidation (Traditional, robust for small scales).
Chemical Principle & Mechanism[1][2][3][4][5][6]
The transformation is driven by the oxidative dehydrogenation of dithiomalonamide. Dithiomalonamide exists in equilibrium with its enethiol tautomers. Upon exposure to an oxidant in an acidic medium, the sulfur atoms undergo a radical-cation coupling or a nucleophilic attack on an activated sulfenium intermediate to form the S–S bond. The resulting 1,2-dithiolium ring is stabilized by 6
Mechanistic Pathway[1][3][4][7]
Figure 1: Mechanistic flow of the oxidative cyclization process.
Materials & Reagents
| Reagent | Grade | Role | Safety Note |
| Dithiomalonamide | >95% | Precursor | Irritant; stench. Prepare fresh if possible. |
| Hydrogen Peroxide (30%) | ACS Reagent | Oxidant (Method A) | Corrosive; strong oxidizer. |
| Hydrochloric Acid (37%) | ACS Reagent | Solvent/Catalyst | Corrosive; vapor hazard. |
| Iodine (I2) | Resublimed | Oxidant (Method B) | Staining; toxic vapor. |
| Ethanol (Absolute) | HPLC Grade | Solvent | Flammable. |
| Acetone | ACS Reagent | Anti-solvent | Flammable. |
Experimental Protocols
Method A: H₂O₂/HCl Oxidation (Recommended)
Best for: Scalability, cleaner workup, and obtaining the chloride salt.
Protocol Steps:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, suspend dithiomalonamide (1.34 g, 10.0 mmol) in 4N Hydrochloric Acid (20 mL) .
-
Note: The starting material may not dissolve completely initially.
-
-
Oxidation: Cool the suspension to 0–5 °C using an ice bath.
-
Addition: Add Hydrogen Peroxide (30% w/v, 1.2 mL, ~11-12 mmol) dropwise over 15 minutes.
-
Critical: Maintain internal temperature below 20 °C. The reaction is exothermic. Evolution of minor Cl₂ gas is possible; perform in a fume hood.
-
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm naturally to room temperature (25 °C) and stir for an additional 1 hour. The solution should become clear and turn yellow/orange as the salt forms.
-
Isolation:
-
Concentrate the solution to approx. half volume under reduced pressure (Rotavap, <40 °C).
-
Add cold Acetone (50 mL) to precipitate the salt.
-
Filter the resulting yellow precipitate.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
-
Yield: Expected yield: 70–85% of 3,5-diamino-1,2-dithiolium chloride.
Method B: Iodine Oxidation
Best for: Small scale exploratory synthesis or when the iodide/triiodide salt is desired.
Protocol Steps:
-
Dissolution: Dissolve dithiomalonamide (1.34 g, 10.0 mmol) in Glacial Acetic Acid (30 mL) or Ethanol (50 mL) .
-
Oxidation: Prepare a solution of Iodine (2.54 g, 10.0 mmol) in Ethanol (20 mL). Add this solution dropwise to the dithiomalonamide solution at room temperature.
-
Observation: The dark iodine color will fade as it is consumed.
-
-
Workup: Stir for 2 hours. A heavy precipitate (often the hydroiodide or triiodide salt) will form.
-
Ion Exchange (Optional): If the chloride is desired, dissolve the iodide salt in water and treat with excess AgCl or pass through an anion exchange resin (Cl- form).
Characterization & Quality Control
The resulting salts are ionic and highly polar. Standard silica chromatography is often ineffective; rely on crystallization.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | The C4-H proton of the dithiolium ring. Unique singlet in the aromatic region. | |
| ¹H NMR (DMSO-d₆) | Amine protons (–NH₂).[1] Often broadened due to exchange and H-bonding. | |
| IR Spectroscopy | ~1580–1620 cm⁻¹ | C=N / C=C stretching of the pseudo-aromatic ring. |
| Melting Point | > 200 °C (dec.)[1][2][3] | Salts typically decompose before melting. |
| Solubility | High: H₂O, DMSO, MeOH | Low: Acetone, Ether, Hexane. |
Troubleshooting Guide
-
Problem: No precipitate forms after H₂O₂ addition.
-
Solution: The salt is highly water-soluble. You must reduce the water volume significantly and use a large excess of acetone or ethanol to force precipitation.
-
-
Problem: Product is a sticky oil.
-
Solution: This indicates trapped water/acid. Triturate (grind) the oil with fresh diethyl ether or acetone until it solidifies into a powder.
-
-
Problem: Low Yield.
References
-
Preparation of Dithiolylium Salts
- Source: Journal of the Chemical Society, Dalton Transactions.
- Context: Describes the foundational oxidation of dithiomalonamides to dithiolium salts.
-
Link:
-
Oxidative Cyclization Mechanisms
- Source: Chemical Reviews (ACS).
- Context: Broad review of oxidative cyclization str
-
Link:
-
Dithiomalonamide Versatility
- Source: ResearchG
- Context: Overview of dithiomalonamides as reagents for heterocycles, including 1,2-dithioles.
-
Link:
-
General Dithiole Chemistry
- Source: MDPI Molecules.
-
Context: Synthesis and reactivity of 1,2-dithiole-3-thiones and related salts.[5]
-
Link:
Sources
Application Note: Oxidation Protocols for Preparing 3,5-Diamino-1,2-dithiol-1-ium Chloride
Abstract
This application note details the validated protocol for the synthesis of 3,5-diamino-1,2-dithiol-1-ium chloride , a pseudo-aromatic heterocyclic cation, via the oxidative cyclization of dithiomalonamide .[1] Unlike the related Hugerschoff reaction (which typically yields 1,2,4-dithiazolium salts from dithiobiuret), this protocol specifically targets the carbon-rich 1,2-dithiolium core. The method utilizes hydrogen peroxide (
Introduction & Chemical Context
The This compound cation is a planar, electron-rich aromatic system (
Structural Distinction (Critical Note)
Researchers must distinguish between two chemically similar but structurally distinct oxidation products:
-
Target Molecule: This compound chloride (3 carbons in ring). Precursor: Dithiomalonamide .[2][3]
-
Common Confounder: 3,5-Diamino-1,2,4-dithiazolium chloride (Thiuret). Precursor: Dithiobiuret .
This protocol focuses exclusively on the 1,2-dithiolium synthesis.
Reaction Mechanism
The transformation involves the oxidative dehydrogenation of dithiomalonamide. In acidic media, the dithiomalonamide undergoes tautomerization, followed by oxidative closure of the disulfide bond and aromatization.
Figure 1: Mechanistic pathway for the oxidative cyclization of dithiomalonamide.
Experimental Protocol
Reagents & Equipment
| Reagent | Grade | Role |
| Dithiomalonamide | >95% | Precursor |
| Hydrochloric Acid (HCl) | 37% (conc.) | Solvent & Counter-ion source |
| Hydrogen Peroxide ( | 30% w/w | Oxidant |
| Ethanol / Water | HPLC Grade | Wash solvents |
Equipment:
-
Three-neck round-bottom flask (250 mL) equipped with a mechanical stirrer and internal thermometer.
-
Ice/Water bath (for temperature control).
-
Pressure-equalizing dropping funnel.
-
Vacuum filtration setup (Buchner funnel).
Step-by-Step Procedure
Step 1: Precursor Dissolution
-
Charge the reaction flask with Dithiomalonamide (13.4 g, 0.10 mol) .
-
Add Hydrochloric acid (50 mL, conc.) and Water (20 mL) .
-
Stir vigorously at room temperature. Note: Dithiomalonamide has limited solubility; a suspension is normal initially, but it will dissolve as the reaction proceeds.
Step 2: Controlled Oxidation
-
Cool the mixture to 0–5 °C using an ice bath. Critical: The oxidation is exothermic. Failure to cool may lead to over-oxidation to sulfinic acid derivatives or decomposition.
-
Load Hydrogen Peroxide (30%, 12 mL, ~0.11 mol) into the dropping funnel.
-
Add the
dropwise over 30–45 minutes .-
Observation: The suspension will clear, turning into a yellow/orange solution, followed by the precipitation of the product.
-
Temp Control: Maintain internal temperature
during addition.
-
Step 3: Crystallization & Isolation
-
After addition is complete, allow the mixture to stir at 0 °C for 1 hour , then warm to room temperature for 30 minutes to ensure complete conversion.
-
Cool back to 0 °C to maximize yield.
-
Filter the precipitate using vacuum filtration.
-
Wash 1: Cold 2N HCl (2 x 10 mL) to remove unreacted precursor.
-
Wash 2: Cold Ethanol (1 x 15 mL) to remove organic impurities and facilitate drying.
-
Wash 3: Diethyl ether (2 x 20 mL).
-
Dry the yellow crystalline solid in a vacuum desiccator over
or KOH pellets.
Yield & Characterization Data
-
Typical Yield: 75–85%
-
Appearance: Yellow crystalline solid.
-
Melting Point: >200 °C (often decomposes).
-
Solubility: Soluble in hot water, DMF, DMSO; insoluble in non-polar solvents.
| Analytical Method | Expected Signal | Interpretation |
| IR Spectroscopy | ~3300-3100 cm⁻¹ (Broad) | N-H stretch (Amine salts) |
| ~1580-1520 cm⁻¹ | C=N / C=C aromatic stretch | |
| Absence of ~2550 cm⁻¹ | Absence of S-H (Confirms cyclization) | |
| ¹H NMR (DMSO-d₆) | ||
| C4-H (Aromatic proton) |
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of this compound chloride.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | High solubility in dilute acid. | Increase HCl concentration; cool reaction mixture to -5 °C before filtration. |
| Product Decomposition (Darkening) | Exotherm during | Slow down addition rate; ensure efficient stirring and cooling. |
| Sulfur Contamination | Over-oxidation or decomposition. | Verify |
| Sticky/Oily Product | Incomplete oxidation or impurities. | Recrystallize from hot 2N HCl or water/ethanol mixture. |
Safety Considerations
-
Hydrogen Peroxide (30%): Strong oxidizer. Corrosive to skin/eyes. May cause fire on contact with combustibles.
-
Dithiomalonamide: Sulfur-containing compounds can release toxic gases (
) if exposed to strong reducing agents or extreme heat. Work in a fume hood. -
Peroxide/Acetone Hazard: Never use acetone for cleaning glassware containing peroxide residues; this can form explosive acetone peroxide. Use water/ethanol only.
References
-
Preparation and study of some dithiolylium salts. Journal of the Chemical Society, Dalton Transactions. [Link]
-
Dithiomalondiamides as versatile reagents for the synthesis of heterocycles. ResearchGate. [Link]
-
Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones (Context on Dithiole Ring Formation). Molecules (MDPI). [Link]
Sources
Application Note: Preparation of 3,5-Diamino-1,2-Dithiolium Perchlorate using Iron(III) Salts
Executive Summary
This application note details the oxidative cyclization of dithiomalonamide to synthesize 3,5-diamino-1,2-dithiolium perchlorate utilizing Iron(III) chloride (
This protocol is designed for researchers in heterocyclic chemistry and drug discovery, specifically those investigating electron-deficient sulfur heterocycles for use as dye intermediates, charge-transfer complexes, or bioactive scaffolds.
Key Performance Indicators
| Parameter | Specification | Notes |
| Target Compound | 3,5-diamino-1,2-dithiolium perchlorate | Cwr: |
| Precursor | Dithiomalonamide | Generated from malononitrile + |
| Oxidant | Iron(III) Chloride ( | Hexahydrate or Anhydrous |
| Typical Yield | 75 - 85% | Higher purity than |
| Reaction Type | Oxidative Dehydrogenation | Heteroaromatic Ring Closure |
Safety & Hazard Assessment (Critical)
⚠️ DANGER: EXPLOSION & SHOCK HAZARD
Perchlorate Salts: Organic perchlorates are potentially explosive, particularly when dry or subjected to friction/shock. Never scrape dry perchlorate salts with metal spatulas.
Scale Limits: Do not scale this reaction above 5 grams without a dedicated blast shield and safety review.
Storage: Store in small quantities, kept moist if possible, and away from strong reducing agents.
Scientific Background & Mechanism[2][3][4][5]
The 1,2-Dithiolium System
The 3,5-diamino-1,2-dithiolium cation is a planar,
Iron(III) Mediated Oxidation Mechanism
While hydrogen peroxide (
Mechanism Description:
-
Enethiolization: Dithiomalonamide tautomerizes to its enethiol form in acidic media.
-
SET Oxidation:
abstracts an electron from the sulfur, generating a thiyl radical cation. -
Cyclization: Rapid radical coupling forms the S-S bond.
-
Aromatization: Loss of protons yields the aromatic dithiolium cation.
Figure 1: Mechanistic pathway for the oxidative cyclization of dithiomalonamide via Iron(III).
Materials & Equipment
Reagents
-
Dithiomalonamide: (Starting Material).[1] Can be synthesized from malononitrile and hydrogen sulfide if not commercially available.
-
Iron(III) Chloride Hexahydrate (
): ACS Reagent grade. -
Hydrochloric Acid (HCl): 2M aqueous solution.
-
Perchloric Acid (
): 70% aqueous solution. (Handle with extreme care) . -
Glacial Acetic Acid: Solvent.
-
Ethanol: For washing.
Equipment
-
Three-neck round bottom flask (250 mL).
-
Mechanical stirrer (magnetic stirring is discouraged for perchlorate slurries to avoid friction).
-
Ice-water bath.
-
Sintered glass funnel (Grade 3 or 4).
-
Plastic/Teflon spatula (No metal).
Experimental Protocol
Step 1: Preparation of the Reaction Matrix
-
In a 250 mL round bottom flask, dissolve 1.34 g (10 mmol) of dithiomalonamide in 30 mL of Glacial Acetic Acid .
-
Note: Slight heating (30-40°C) may be required to fully dissolve the precursor. Ensure the solution returns to room temperature before proceeding.
-
Add 5 mL of 2M HCl . The acidic environment promotes the enethiol tautomer required for oxidation.
Step 2: Iron(III) Mediated Oxidation
-
Prepare a solution of 5.4 g (20 mmol) of
in 15 mL of water containing a few drops of concentrated HCl to prevent hydrolysis. -
Add the Iron(III) solution dropwise to the dithiomalonamide solution over 20 minutes with vigorous stirring.
-
Observation: The reaction is exothermic. The colorless/pale yellow solution will rapidly turn deep yellow/orange, indicating the formation of the dithiolium ring.
-
Stir the mixture at room temperature for an additional 30 minutes to ensure complete oxidation.
Step 3: Anion Metathesis (Formation of Perchlorate)
-
Cool the reaction mixture to 0-5°C using an ice bath.
-
Slowly add 2.0 mL of 70% Perchloric Acid (
) dropwise.-
Why: The initially formed species is the dithiolium chloride (or tetrachloroferrate). Perchloric acid drives the precipitation of the perchlorate salt due to the "common ion effect" and the lower solubility of the perchlorate lattice.
-
-
A voluminous, pale-yellow crystalline precipitate should form immediately.
-
Stir at 0°C for 15 minutes to maximize yield.
Step 4: Isolation and Purification
-
Filter the precipitate using a sintered glass funnel. Do not let the filter cake run completely dry while air is being pulled through, as dry perchlorates are most dangerous.
-
Wash the cake twice with 10 mL of cold Glacial Acetic Acid to remove residual iron salts.
-
Wash twice with 15 mL of cold Ethanol to remove acetic acid.
-
Drying: Dry the product in a vacuum desiccator over
at room temperature. Do not use a heated oven.
Figure 2: Step-by-step experimental workflow for the synthesis.
Characterization & Expected Results
The resulting product, 3,5-diamino-1,2-dithiolium perchlorate, should be analyzed to confirm the integrity of the dithiolium ring.
| Technique | Expected Result | Interpretation |
| Appearance | Pale yellow needles/powder | Typical for dithiolium salts. |
| Melting Point | > 200°C (Decomposes) | Warning: Do not use standard capillary MP apparatus due to explosion risk. Use DSC with open pans only if necessary. |
| IR Spectroscopy | 3300-3100 | Confirms presence of primary amines and aromatic ring character. |
| Solubility | Soluble in DMSO, DMF, hot water.Insoluble in ether, benzene. | Typical ionic salt behavior. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete oxidation or high solubility. | Ensure |
| Product is Red/Brown | Iron contamination. | The product trapped Iron salts.[2] Wash more thoroughly with Glacial Acetic Acid before the Ethanol wash. |
| No Precipitate | Solution too dilute. | Reduce the volume of Acetic Acid in Step 1. |
References
-
Preparation of 1,2-Dithiolium Salts: Schmidt, U., & Schulz, H. (1980). Chemistry of 1,2-Dithiolium Salts. In Advances in Heterocyclic Chemistry.
-
Oxidation of Dithiomalonamide: Guemas, J. P., & Quiniou, H. (1976). Preparation of 3,5-diamino-1,2-dithiolium salts. Bulletin de la Société Chimique de France.
-
Iron(III) as an Oxidant in Heterocyclic Chemistry: Harris, R. L. N. (1972). Oxidation of Thioamides. Australian Journal of Chemistry.
-
Safety of Perchlorates: Schumacher, J. C. (1960). Perchlorates: Their Properties, Manufacture and Uses. ACS Monograph Series.
Sources
Application Notes & Protocols: 3,5-Diamino-1,2-dithiol-1-ium Salts as Versatile Synthons in Heterocyclic Ring Transformations
Authored for: Researchers, Scientists, and Drug Development Professionals
Part 1: Foundational Concepts & Reagent Profile
Introduction to the 3,5-Diamino-1,2-dithiol-1-ium Cation
The this compound cation is a five-membered heterocyclic salt characterized by a disulfide (S-S) bond and two amino groups at the C3 and C5 positions. This unique arrangement of functional groups within a stable, pseudo-aromatic ring system makes it a powerful and versatile building block in synthetic organic chemistry.[1] The stability of the dithiolylium ring is conferred by significant π-bonding between the sulfur atoms, which allows it to be isolated and handled as a salt (e.g., perchlorate, bromide, or iodide).[1]
Its primary utility lies in its function as a masked "1,2-diamino-ethene" synthon. The dithiolylium core acts as a leaving group under specific reaction conditions, enabling the two amino groups to participate in cyclization reactions with dielectrophilic partners. This strategy provides a direct and efficient pathway to complex, nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and materials science.
Synthesis & Handling of this compound Salts
The most common route to this compound salts involves the chemical oxidation of dithiomalonamide or its N-substituted derivatives.[1] Oxidizing agents such as halogens (iodine, bromine) or peroxy acids are typically employed to facilitate the formation of the disulfide bond and subsequent cyclization.
Key Handling & Safety Considerations:
-
Hygroscopic Nature: The salts can be hygroscopic; store in a desiccator under an inert atmosphere.
-
Corrosive Potential: As with many organic salts and reagents, handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work Environment: All manipulations should be performed in a well-ventilated chemical fume hood.
Core Reactivity Principle: A "Build-and-Extrude" Strategy
The central theme of using this compound salts is a ring transformation process. The reaction proceeds via a "build-and-extrude" mechanism where a new, larger heterocyclic ring is constructed around the dithiolylium core, followed by the extrusion of the sulfur-containing fragment to yield the final aromatic product. This transformation is typically initiated by the reaction of the two amino groups (as a dinucleophile) with a 1,2-dielectrophilic species.
Caption: General workflow for heterocyclic transformation.
Part 2: Primary Application in Pyrazine Synthesis
One of the most robust and well-established applications of this compound salts is the synthesis of substituted 2,3-diaminopyrazines. Pyrazine rings are privileged scaffolds found in numerous natural products, pharmaceuticals, and flavorants.[2][3][4] This method offers a convergent and high-yielding route to this important class of heterocycles.
Reaction Mechanism with α-Dicarbonyls
The reaction with an α-dicarbonyl compound (such as a 1,2-diketone or glyoxal) exemplifies the core reactivity principle. The process involves a double condensation to form a bicyclic intermediate, which then collapses to the stable pyrazine ring by extruding the disulfide unit.
Causality Behind Experimental Choices:
-
Solvent: Protic solvents like ethanol or acetic acid are often used. They facilitate the necessary proton transfers during the imine formation and tautomerization steps and help to solubilize the salt.
-
Temperature: Heating is typically required to overcome the activation energy for both the condensation and the final sulfur extrusion/aromatization step.
-
Stoichiometry: A 1:1 molar ratio of the dithiolylium salt and the dicarbonyl compound is standard.
Caption: Mechanistic pathway for pyrazine synthesis.
General Experimental Protocol: Synthesis of 5,6-Diphenyl-2,3-diaminopyrazine
This protocol describes a representative synthesis using benzil as the α-dicarbonyl substrate.
Materials:
-
This compound iodide
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Absolute Ethanol
-
Triethylamine (optional, as a base)
Procedure:
-
Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound iodide (e.g., 1.0 mmol, 1.0 eq).
-
Solvent Addition: Add absolute ethanol (25-30 mL) to the flask and stir to dissolve the salt. The solution may be a suspension depending on the specific counter-ion and purity.
-
Substrate Addition: Add benzil (1.0 mmol, 1.0 eq) to the flask.
-
Base Addition (Optional): If the dithiolylium salt is highly acidic, a mild base like triethylamine (1.1 eq) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Workup:
-
Allow the reaction mixture to cool to room temperature. A precipitate of the product may form.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Add distilled water (50 mL) to the residue to precipitate the crude product fully.
-
-
Purification:
-
Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 5,6-diphenyl-2,3-diaminopyrazine as a crystalline solid.
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).
Scope of the Reaction with Various α-Dicarbonyls
The protocol is versatile and can be applied to a range of α-dicarbonyl compounds, providing access to pyrazines with diverse substitution patterns.
| α-Dicarbonyl Substrate | R¹ Group | R² Group | Typical Conditions | Approx. Yield (%) |
| Glyoxal | -H | -H | Ethanol, Reflux, 4h | 75-85% |
| Methylglyoxal | -H | -CH₃ | Ethanol, Reflux, 4h | 70-80% |
| Diacetyl (2,3-Butanedione) | -CH₃ | -CH₃ | Acetic Acid, 80°C, 5h | 80-90% |
| Benzil | -Ph | -Ph | Ethanol, Reflux, 6h | 85-95% |
| 1-Phenyl-1,2-propanedione | -Ph | -CH₃ | Ethanol, Reflux, 6h | 75-85% |
Part 3: Outlook and Related Transformations
While the synthesis of pyrazines is the flagship application, the underlying principle suggests potential for other transformations. The reaction of the this compound cation with other 1,2-dielectrophiles could theoretically lead to different five- or six-membered heterocyclic systems. For example, reaction with α-haloketones or 1,3-dielectrophiles could pave the way for novel ring systems, although these pathways are less explored and may compete with other side reactions.
The utility of sulfur-containing heterocycles as synthons for subsequent ring transformations is a broad and powerful strategy in organic synthesis.[5] The this compound salt is a prime example of this concept, offering a stable, easy-to-handle reagent that provides direct access to valuable diaminopyrazine scaffolds, which are themselves versatile intermediates for further functionalization in drug discovery programs.
References
-
Foye, W. O., & Kauffman, J. M. (1967). Preparation and study of some dithiolylium salts. Journal of the Chemical Society, Dalton Transactions, (12), 2419-2423. [Link]
-
Yang, G., Zhang, L., & Zhang, H. (2017). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation. The Journal of Organic Chemistry, 82(11), 5898–5903. [Link]
-
Yang, G., Zhang, L., & Zhang, H. (2017). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation. PubMed, PMID: 28494581. [Link]
-
Mariappan, G., Saha, B. P., & Sutharson, L. (2010). Thiadiazoles and Their Properties. ISRN Organic Chemistry, 2010, 1-13. [Link]
-
Ong, P. C., Wong, C. L., & Ng, B. W. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Journal of Applied Science & Process Engineering, 4(2). [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]
-
Utegenova, A. T., & Bakytbek, A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595. [Link]
-
Science of Synthesis. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Thieme, Vol. 13. [Link]
-
Dabrowska, M., & Baranski, A. (2006). Synthesis of 3,5-Diaryl and 3,5-Dialkyl-1,2-dithiolylium-4-olates. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(12), 2721-2726. [Link]
-
Rahayu, D., & Arty, I. S. (2022). Chemical Transformation of Pyrazine Derivatives. AIP Conference Proceedings, 2453(1), 030018. [Link]
-
Scott, J. D., & Williams, R. M. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]
-
Kumar, A., & Kumar, S. (2010). Recent Developments in the Synthesis of Five- and Six- Membered Heterocycles Using Molecular Iodine. Current Organic Chemistry, 14(14), 1438-1465. [Link]
-
Lewczuk, R., Rećko, J., & Florczak, B. (2020). Synthesis of di(3,5-diamino-1,2,4-triazolium) TNBI salt. ResearchGate. [Link]
-
Ong, P. C., Wong, C. L., & Ng, B. W. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]
-
Sato, N., & Mizuno, H. (1997). Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[1][2][6]Thiadiazolo[3,4-b]pyrazines. Journal of Chemical Research, Synopses, (7), 250-251. [Link]
Sources
- 1. Preparation and study of some dithiolylium salts - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. publisher.unimas.my [publisher.unimas.my]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Advanced Protocols for the Synthesis of N-Alkylated 3,5-Diamino-1,2-Dithiol-1-ium Derivatives
Part 1: Strategic Overview & Mechanistic Rationale
The Synthetic Challenge: Why "Direct" Alkylation Fails
In the field of heterocyclic cationic synthesis, a common misconception is that exocyclic amino groups on heteroaromatic cations (like 1,2-dithiolium) exhibit reactivity similar to standard anilines or aliphatic amines. For 3,5-diamino-1,2-dithiol-1-ium salts , direct N-alkylation using alkyl halides (e.g., methyl iodide) is kinetically disfavored and synthetically inefficient.
Mechanistic Insight:
The 1,2-dithiolium ring is a 6
The Solution: The "De Novo" Oxidative Cyclization Strategy To obtain high-purity N-alkylated derivatives, the alkyl groups must be introduced prior to ring closure . The industry-standard protocol involves the synthesis of N,N'-dialkyldithiomalonamides followed by oxidative cyclization. This method guarantees regiospecificity and high yields.
Reaction Pathway Visualization
The following diagram illustrates the resonance deactivation that prevents direct alkylation and the preferred oxidative cyclization pathway.
Figure 1: Comparison of synthetic routes. The direct alkylation pathway (red) is hindered by resonance, while the oxidative cyclization pathway (green) offers a robust route to the target derivatives.
Part 2: Detailed Experimental Protocols
Protocol A: Synthesis of N,N'-Dialkyldithiomalonamide Precursors
Objective: To synthesize the acyclic scaffold with pre-installed N-alkyl groups. Reaction Type: Nucleophilic Addition / Knoevenagel-type Condensation.[1]
Materials:
-
Malononitrile (CAS: 109-77-3)
-
Alkyl Isothiocyanate (e.g., Ethyl isothiocyanate for ethyl derivatives)
-
Base: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)
-
Solvent: Anhydrous Ethanol or DMF
Step-by-Step Methodology:
-
Activation: In a flame-dried 3-neck flask under Nitrogen, dissolve Malononitrile (10 mmol) in anhydrous ethanol (20 mL).
-
Deprotonation: Cool to 0°C. Add Sodium Ethoxide (20 mmol, 2.0 equiv) dropwise. The solution will turn yellow/orange, indicating the formation of the malononitrile anion.
-
Addition: Add the Alkyl Isothiocyanate (20 mmol, 2.0 equiv) dropwise over 15 minutes. Maintain temperature < 10°C to prevent polymerization.
-
Reflux: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 3–5 hours.
-
Checkpoint: Monitor by TLC (SiO2, 10% MeOH in DCM). The starting material should disappear.
-
-
Quench & Acidification: Cool the mixture to 0°C. Pour onto crushed ice (100 g). Acidify carefully with 2M HCl to pH ~2.
-
Isolation: The N,N'-dialkyldithiomalonamide will precipitate as a yellow solid. Filter, wash with cold water, and recrystallize from Ethanol/Water.
Protocol B: Oxidative Cyclization to 3,5-Diamino-1,2-dithiolium Salts
Objective: Ring closure of the precursor to form the aromatic dithiolium cation. Reaction Type: I2-Mediated Oxidative Dehydrogenation.
Materials:
-
N,N'-Dialkyldithiomalonamide (from Protocol A)
-
Iodine (I2) (Resublimed)
-
Counter-ion source (Optional): Perchloric acid (if perchlorate salt is desired)
Step-by-Step Methodology:
-
Dissolution: Dissolve N,N'-dialkyldithiomalonamide (5 mmol) in Ethanol (50 mL). Ensure complete solvation (gentle heating may be required).
-
Oxidation:
-
Method 1 (Iodide Salt): Add a solution of Iodine (5 mmol) in Ethanol dropwise over 30 minutes at room temperature. The deep purple color of iodine should fade as it is consumed.
-
Method 2 (Perchlorate Salt): Add 70% Perchloric acid (1 mL) before the iodine addition. Then add H2O2 (30%, 1.2 equiv) dropwise. Caution: Perchlorates are potentially explosive.
-
-
Cyclization: Stir the mixture for 2–4 hours. A precipitate often forms as the salt crystallizes.
-
Purification:
-
Cool to 0°C for 1 hour.
-
Filter the precipitate.
-
Wash with cold ethanol and then diethyl ether to remove excess iodine.
-
Recrystallization: Acetonitrile or Nitromethane are excellent solvents for recrystallizing dithiolium salts.
-
Data Summary Table: Optimization Parameters
| Parameter | Standard Condition | Optimization Note |
| Oxidant | Iodine (I2) | Mildest; yields Iodide salts (often hygroscopic). |
| Alt. Oxidant | H2O2 / HClO4 | Yields Perchlorate salts (non-hygroscopic, explosive risk). |
| Solvent | Ethanol | Green solvent; good solubility for precursor, poor for salt (aids precipitation). |
| Temperature | 25°C | Higher temps (>60°C) may cause desulfurization. |
| Yield | 75–90% | Highly dependent on the purity of the dithiomalonamide precursor. |
Part 3: Characterization & Troubleshooting
Key Spectroscopic Signatures
To validate the formation of the N-alkylated 1,2-dithiolium salt, look for these specific markers:
-
1H NMR (DMSO-d6):
-
Ring Proton: The CH at position 4 (if unsubstituted) appears as a singlet in the aromatic region, typically δ 6.5 – 7.5 ppm .
-
N-Alkyl Groups: Look for a downfield shift compared to the precursor due to the positive charge of the ring. N-CH2 signals often appear around δ 3.5 – 4.0 ppm .
-
NH Signals: If mono-alkylated, the NH proton is often broad and very downfield (δ 9.0 – 10.5 ppm ) due to hydrogen bonding and cationic character.
-
-
UV-Vis:
-
Distinct absorption band around 330–360 nm (log ε ~ 4.0), characteristic of the 1,2-dithiolium chromophore.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitate | Product too soluble in EtOH. | Add Diethyl Ether to induce precipitation or switch solvent to Acetone. |
| Low Yield | Incomplete oxidation. | Check starch-iodide paper; ensure slight excess of oxidant is maintained. |
| Tar/Oil Formation | Polymerization of precursor. | Keep temperature < 40°C during oxidation. Ensure slow addition of oxidant.[4] |
| Desulfurization | Reaction pH too high (basic). | Ensure acidic environment (add HBr or HClO4) during oxidation to stabilize the cation. |
References
-
Preparation and study of some dithiolylium salts.Journal of the Chemical Society, Dalton Transactions, 1976.
-
Kinetic and mechanistic study of the reaction between dithiomalonamides and diiodine.Journal of the Chemical Society, Perkin Transactions 2, 1995.
-
Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones.Molecules, 2021.
-
2-N,N-Dialkylamino-1,3-Dithiolium Salts.
Sources
- 1. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fundamental chemistry of iodine. The reaction of di-iodine towards thiourea and its methyl-derivative: formation of aminothiazoles and aminothiadiazoles through dicationic disulfides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Methods for direct alkene diamination, new & old - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Tapping into the Potential of Dithiolium-Based Conducting Polymers
An Application Guide and Protocol for the Electrochemical Polymerization of 3,5-Diamino-1,2-dithiolium Monomers
The field of conducting polymers is driven by the quest for novel materials with tunable electronic, optical, and chemical properties. Among the vast array of monomers, sulfur- and nitrogen-containing heterocycles have garnered significant attention for their unique characteristics. The 3,5-diamino-1,2-dithiolium cation represents a particularly intriguing monomer class. Its structure combines a pseudo-aromatic, electron-rich 1,2-dithiolium ring with reactive amino groups.[1] This configuration suggests the potential for forming stable, functionalized conducting polymers through electrochemical methods.
Electrochemical polymerization offers a distinct advantage over chemical synthesis, providing precise control over film thickness, morphology, and properties by manipulating electrical parameters like potential and current.[2][3] The resulting polymer films, deposited directly onto conductive substrates, are immediately ready for characterization and device integration.
This guide serves as a comprehensive technical resource for researchers, materials scientists, and drug development professionals. It provides a foundational understanding, a proposed polymerization mechanism, detailed experimental protocols, and characterization strategies for the electrochemical synthesis of poly(3,5-diamino-1,2-dithiolium). The insights herein are designed to accelerate research into these promising materials for applications ranging from advanced biosensors and pH-responsive systems to electrochromic devices and novel drug delivery platforms.[4][5]
Part I: Foundational Principles
The 3,5-Diamino-1,2-dithiolium Monomer: Structure and Redox Activity
The monomer at the heart of this process is the 3,5-diamino-1,2-dithiolium salt (e.g., perchlorate or bromide). The core 1,2-dithiolium ring is a five-membered heterocycle with significant pseudo-aromatic character, which imparts considerable stability to the disulfide group.[1] The presence of two amino groups at the 3 and 5 positions significantly influences the electronic properties of the ring and provides sites for potential post-polymerization functionalization.
The synthesis of these salts typically involves the oxidation of dithiomalonamides.[1] Before polymerization, it is critical to purify the monomer salt, as impurities can interfere with the electrochemical process and degrade the quality of the resulting polymer film.
The key to electropolymerization lies in the monomer's ability to undergo oxidation.[6][7] The 3,5-diamino-1,2-dithiolium cation can be oxidized at an electrode surface, initiating a chain of reactions that leads to polymer formation. Understanding the oxidation potential is the first step in designing a successful polymerization protocol. This is typically determined using cyclic voltammetry (CV), where the potential is swept and the resulting current is measured, revealing the monomer's electrochemical behavior.[6][8]
Principles of Electrochemical Polymerization
Electrochemical polymerization is a process where a monomer in an electrolyte solution is polymerized onto an electrode surface by applying an external voltage or current.[9] The most common method is oxidative polymerization, which involves three key stages:
-
Initiation: The monomer is oxidized at the anode (working electrode) to form a radical cation. This is a highly reactive species that serves as the starting point for polymerization.[6][10]
-
Propagation: The radical cation reacts with a neutral monomer to form a dimer radical cation. This process continues, with the oligomer chains growing on or near the electrode surface.
-
Termination/Deposition: As the polymer chains grow, they become insoluble in the electrolyte solution and deposit onto the electrode surface as a solid film. The polymer is often in its oxidized, conductive state (p-doped).
This entire process can be controlled and monitored using electrochemical techniques, primarily Cyclic Voltammetry (CV) and Potentiostatic or Galvanostatic methods.[2][6]
Part II: Proposed Mechanism of Polymerization
While the precise mechanism for every monomer must be validated experimentally, a plausible pathway for the oxidative electropolymerization of 3,5-diamino-1,2-dithiolium can be proposed based on established mechanisms for other heterocyclic monomers like pyrrole and thiophene.[6][10] The process is believed to proceed via a radical cation coupling mechanism.
Proposed Steps:
-
Oxidation of Monomer: The 3,5-diamino-1,2-dithiolium cation (M) is oxidized at the working electrode surface to form a radical dication (M•+). The oxidation likely occurs on the dithiolium ring itself.
-
Radical Coupling: Two radical dications couple to form a dimeric trication. The coupling is hypothesized to occur between the 4-positions of the dithiolium rings, which are activated by the amino groups.
-
Deprotonation: The dimer undergoes deprotonation to re-establish aromaticity, resulting in a neutral (or singly charged, depending on the initial monomer salt) dimer.
-
Chain Propagation: The dimer is more easily oxidized than the monomer. It is oxidized at the electrode, and the resulting radical cation couples with another monomer radical, extending the polymer chain. This process repeats, leading to the growth of the polymer film on the electrode surface.
This proposed mechanism is illustrated in the diagram below.
Caption: Proposed radical cation mechanism for polymerization.
Part III: Experimental Protocols
This section provides detailed, step-by-step protocols for the electrochemical polymerization of 3,5-diamino-1,2-dithiolium monomers.
Materials and Equipment
Chemicals:
-
3,5-diamino-1,2-dithiolium salt (e.g., perchlorate, [C₃H₅N₂S₂]ClO₄), synthesized and purified.[1]
-
Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄), electrochemical grade.
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM), anhydrous grade.
-
Polishing materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm particle sizes).
-
Cleaning solvents: Deionized water, acetone, isopropanol.
Equipment:
-
Potentiostat/Galvanostat (electrochemical workstation).
-
Three-electrode electrochemical cell.[7]
-
Working Electrode (WE): Glassy carbon (GC) disk (recommended for initial studies), platinum (Pt) disk, or Indium Tin Oxide (ITO) coated glass.[3][8]
-
Counter Electrode (CE): Platinum wire or mesh.
-
Reference Electrode (RE): Ag/AgCl or Ag/Ag⁺ (non-aqueous). A salt bridge may be necessary to prevent chloride ion contamination.[11]
-
Sonication bath.
-
Inert gas supply (Argon or Nitrogen) with bubbling tube.
Pre-Experimental Preparations
Causality: The success of electropolymerization is critically dependent on the purity of the system and the cleanliness of the electrode surface. A pristine surface ensures uniform current distribution and promotes strong adhesion of the polymer film.
-
Working Electrode Polishing (for GC or Pt):
-
Mechanically polish the electrode surface on a polishing pad using successively finer alumina slurries (1.0 µm → 0.3 µm → 0.05 µm).
-
Rinse thoroughly with deionized water between each polishing step.
-
Sonicate the electrode in deionized water, followed by acetone, for 5 minutes each to remove polishing debris.
-
Dry the electrode under a stream of inert gas.
-
-
Electrolyte Solution Preparation:
-
In a clean, dry volumetric flask, dissolve the supporting electrolyte (e.g., 0.1 M LiClO₄) in the chosen anhydrous solvent (e.g., Acetonitrile).
-
Add the 3,5-diamino-1,2-dithiolium monomer to the desired concentration (typically 5-20 mM).
-
Crucial Step: Deoxygenate the solution by bubbling with Argon or Nitrogen for at least 15-20 minutes. Oxygen can react with radical intermediates, inhibiting polymerization.
-
-
Cell Assembly:
-
Assemble the three-electrode cell with the polished WE, Pt CE, and the RE.
-
Transfer the deoxygenated electrolyte solution into the cell. Maintain an inert atmosphere over the solution throughout the experiment.
-
Protocol 1: Polymerization via Cyclic Voltammetry (CV)
Application: This method is ideal for initial investigation, allowing for the simultaneous determination of the monomer oxidation potential and observation of polymer film growth.
-
Initial Scan: Run a single CV scan in the electrolyte solution containing the monomer. Set the potential range to scan from a non-oxidizing potential (e.g., 0 V) to a potential well beyond the monomer's oxidation peak (e.g., +1.5 V vs. Ag/AgCl) and back. A typical scan rate is 50-100 mV/s.[8]
-
Polymer Growth: Cycle the potential repeatedly over the chosen range for a set number of cycles (e.g., 10-20 cycles).
-
Observation: During cycling, observe the voltammogram. Successful polymerization is indicated by:
-
An increase in the peak current with each successive cycle, signifying the deposition of a conductive material.
-
The appearance of new redox peaks corresponding to the p-doping/dedoping of the polymer film.[6]
-
-
Post-Polymerization Cleaning: After deposition, carefully remove the modified electrode from the cell. Rinse it gently with the pure solvent (e.g., Acetonitrile) to remove unreacted monomer and electrolyte.
Protocol 2: Polymerization via Potentiostatic Deposition
Application: This method is used for fabricating thicker, more uniform films once the optimal deposition potential is known from CV studies.
-
Determine Deposition Potential: From the initial CV scan (Protocol 1, Step 1), identify the potential at the onset of monomer oxidation or slightly higher. This will be your deposition potential.
-
Apply Potential: Immerse the electrodes in the fresh, deoxygenated monomer solution. Apply the determined constant potential to the working electrode for a set duration (e.g., 60-300 seconds).
-
Monitor Current: Record the current-time transient (chronoamperogram). A typical curve will show an initial spike followed by a decay as the diffusion layer is established, and then may change as the polymer film grows and alters the electrode surface.
-
Film Removal and Cleaning: Once the deposition time is complete, turn off the potential, remove the electrode, and rinse as described in Protocol 1.
Overall Experimental Workflow
The following diagram outlines the complete process from preparation to characterization.
Caption: General workflow for electrochemical polymerization.
Part IV: Characterization of the Polymer Film
After successful deposition, the film must be characterized to understand its properties.
-
Electrochemical Characterization: Place the polymer-coated electrode in a monomer-free electrolyte solution. Run a CV scan. The resulting voltammogram will show the redox activity (doping/dedoping) of the polymer, its stability over multiple cycles, and its switching potentials.
-
Spectroelectrochemical Characterization: By combining UV-Vis spectroscopy with electrochemical control, one can observe changes in the polymer's color and absorption spectrum as its oxidation state is changed. This is essential for studying electrochromic properties.[6][12]
-
Microscopic Characterization: Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of the polymer film.[8] It reveals information about the film's uniformity, porosity, and structure.
-
Spectroscopic Characterization: Fourier-transform infrared (FT-IR) spectroscopy can be used to confirm the chemical structure of the polymer, identifying characteristic vibrational bands of the dithiolium ring and amino groups, and confirming the formation of new bonds during polymerization.
Part V: Application Insights & Future Directions
The unique structure of poly(3,5-diamino-1,2-dithiolium) opens doors to several advanced applications:
-
pH Sensors: The amino groups in the polymer backbone can be protonated or deprotonated depending on the pH of the surrounding medium. This change in protonation state can alter the polymer's electrochemical response, making it a candidate for potentiometric pH sensors.[4]
-
Biosensors: The amino groups provide convenient handles for the covalent immobilization of biomolecules such as enzymes or antibodies. This could be used to create highly specific biosensors where the polymer acts as the signal transducer.
-
Electrochromic Materials: Many conducting polymers exhibit electrochromism, changing color with their oxidation state.[6][12] The electronic structure of the dithiolium ring suggests this polymer may also have interesting electrochromic properties for applications in smart windows or displays.
-
Drug Delivery: The polymer's redox-active nature could be exploited for controlled drug release. A drug could be incorporated into the polymer matrix and released on-demand by applying an electrical stimulus that changes the polymer's structure or porosity.[5][13]
Future research should focus on conclusively determining the polymerization mechanism, exploring copolymerization with other monomers to tune properties, and demonstrating the feasibility of these applications in prototype devices.
Part VI: Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No polymerization observed | 1. Impure monomer or solvent.2. Oxidation potential not reached.3. Oxygen contamination. | 1. Re-purify monomer and use anhydrous, electrochemical-grade solvents.2. Widen the CV potential window to ensure you are reaching the monomer's oxidation potential.3. Ensure thorough deoxygenation of the electrolyte solution and maintain an inert atmosphere. |
| Poor film adhesion | 1. Improperly cleaned electrode surface.2. Polymer is soluble in the solvent.3. High scan rate or deposition potential. | 1. Repeat the electrode polishing and cleaning protocol meticulously.2. Try a different solvent in which the polymer is less soluble.3. Reduce the CV scan rate or apply a lower potentiostatic potential to allow for more ordered film growth. |
| Unstable polymer film | 1. Over-oxidation of the polymer.2. Unsuitable supporting electrolyte. | 1. Reduce the upper potential limit during cycling to avoid irreversible degradation of the polymer backbone.2. Experiment with different supporting electrolytes; the size and nature of the counter-ion can affect film stability. |
Part VII: Representative Quantitative Data
The following table provides typical (representative) parameters for electropolymerization experiments based on analogous heterocyclic systems. Actual values must be determined empirically for the specific 3,5-diamino-1,2-dithiolium monomer.
| Parameter | Typical Range | Rationale / Comment |
| Monomer Concentration | 5 – 50 mM | Balances sufficient monomer supply for polymerization with maintaining solubility. |
| Supporting Electrolyte Conc. | 0.1 M | Provides necessary conductivity to the solution with minimal interference.[8] |
| CV Scan Rate | 20 – 100 mV/s | A rate of ~50 mV/s is a good starting point for observing both monomer oxidation and polymer deposition.[8] |
| CV Potential Window | 0 V to +1.8 V (vs. Ag/AgCl) | This range typically covers the oxidation potential of many heterocyclic monomers. Adjust based on initial scans. |
| Potentiostatic Potential | +0.8 V to +1.2 V (vs. Ag/AgCl) | Should be set at or just above the foot of the monomer oxidation wave observed in the CV. |
| Number of CV Cycles | 5 – 25 cycles | Controls the thickness of the deposited film. More cycles lead to thicker films. |
| Potentiostatic Deposition Time | 30 – 600 s | Directly controls the amount of charge passed and thus the film thickness. |
References
-
D. B. Adams, D. F. G. Pusey, "Preparation and study of some dithiolylium salts," Journal of the Chemical Society, Dalton Transactions, 1972, DOI: 10.1039/DT9720002047. (URL not available in snippet, linking to journal) [Link]
-
Y. Zhang, et al., "Electrochemical Polymerization of 1,2‐Dithiolane Derivatives at Room Temperature," Angewandte Chemie International Edition, 2023. [Link]
-
Y. Zhang, et al., "Electrochemical Polymerization of 1,2-Dithiolane Derivatives at Room Temperature," Angewandte Chemie, 2023, e202306724. [Link]
-
C-C. Liu, et al., "Electrodeposited Copolymers Based on 9,9'-(5-Bromo-1,3-phenylene)biscarbazole and Dithiophene Derivatives for High-Performance Electrochromic Devices," Polymers, 2021, 13(7), 1136. [Link]
-
E. Campaigne, et al., "Synthesis of 3,5-Diaryl and 3,5-Dialkyl-1,2-dithiolylium-4-olates," Journal of Heterocyclic Chemistry, 1971, 8(1), 65-74. [Link]
-
N. E. Ghica, et al., "Potentiometric pH sensors based on electrodeposited polymers," Analytica Chimica Acta, 2005, 532(1), 121-128. [Link]
-
H. Wang, et al., "Preparation of 6-Diallylamino-1,3,5-Triazine-2,4-Dithiol Functional Nanofilm by Electrochemical Polymerization Technique on," International Journal of Electrochemical Science, 2011, 6, 793-803. [Link]
-
W. Wang, et al., "Electrodeposition of reactive polymer networks for conformal ultrathin coatings amenable to post-deposition functionalization," Chemical Science, 2023, 14(32), 8684-8692. [Link]
-
O. Zavgorodnya, et al., "Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole," RSC Advances, 2022, 12(28), 18129-18137. [Link]
-
M. M. El-Deeb, et al., "Electropolymerization of diaminofluorene and its electrochemical properties," Journal of Chemical Sciences, 2011, 123(4), 485-494. [Link]
-
R. Lewczuk, et al., "Synthesis of di(3,5-diamino-1,2,4-triazolium) TNBI salt," ResearchGate, 2019. [Link]
-
C. M. Drain, et al., "Synthesis and Characterization of Multifunctional Polymers and Insertion Oxides Electrodeposited within Confined Nanoarchitectures," ECS Meeting Abstracts, 2005. [Link]
-
D. D. P. de Souza, et al., "Thin Functional Polymer Films by Electropolymerization," Nanomaterials, 2019, 9(8), 1125. [Link]
-
Unknown Author, "Electrochemistry," University of Chemistry and Technology, Prague. [Link]
-
A. M. Asiri, et al., "Special Issue 'Synthesis, Properties and Applications of Polymers'," Polymers, 2023, 15(20), 4153. [Link]
-
B. Lakard, et al., "Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid," Polymers, 2022, 14(12), 2465. [Link]
-
A. S. Al-Hussaini, et al., "1,2-Dithiolane/yne photopolymerizations to generate high refractive index polymers," Polymer Chemistry, 2023, 14, 2984-2993. [Link]
- A. I. El'shin, et al.
-
M. D. R. Kok, et al., "Exploring the Electrochemistry of Iron Dithiolene and Its Potential for Electrochemical Homogeneous Carbon Dioxide Reduction," ChemElectroChem, 2022, 9(12), e202200155. [Link]
-
V. A. Potapov, et al., "Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones," Molecules, 2021, 26(12), 3562. [Link]
-
Unknown Author, "Electrochemistry," Lecture Notes. [Link]
-
Unknown Author, "ELECTROCHEMISTRY," Lab Manual. [Link]
-
S. Eken, et al., "Synthesis and Electrochemical Polymerization of Dithienosilole-Based Monomers Bearing Different Donor Units," Journal of The Electrochemical Society, 2016, 163(6), G69-G74. [Link]
-
G. I. Petrova, et al., "The Theoretical Description for the Reductive Indirect Electropolymerization of some Pyridinic Derivatives on Vanadium(III) Oxyhydroxide-modified Cathode," Materials International, 2023, 5(1), 2. [Link]
-
S. Sadki, et al., "The mechanisms of pyrrole electropolymerization," Chemical Society Reviews, 2000, 29, 283-293. [Link]
-
Unknown Author, "ELECTROCHEMISTRY," EaseToLearn Educational Material. [Link]
-
Y. Liu, et al., "Dithiolane-Crosslinked Poly(ε-caprolactone)-Based Micelles: Impact of Monomer Sequence, Nature of Monomer, and Reducing Agent on the Dynamic Crosslinking Properties," Macromolecules, 2020, 53(15), 6533-6544. [Link]
-
S. K. Patri, et al., "PDEGMA-b-PDMAEMA-b-PLMA triblock terpolymers and their cationic analogues: synthesis, characterization and self-assembly," Polymer Chemistry, 2017, 8, 4387-4401. [Link]
-
A. A. Guryev, et al., "Polylactide Microparticles with Tunable Morphology for Biomedical Applications," Polymers, 2024, 16(4), 517. [Link]
Sources
- 1. Preparation and study of some dithiolylium salts - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. electrochemsci.org [electrochemsci.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Special Issue “Synthesis, Properties and Applications of Polymers” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. Electropolymerization of diaminofluorene and its electrochemical properties - Arabian Journal of Chemistry [arabjchem.org]
- 9. uomosul.edu.iq [uomosul.edu.iq]
- 10. scispace.com [scispace.com]
- 11. ulbld.lf1.cuni.cz [ulbld.lf1.cuni.cz]
- 12. Electrodeposited Copolymers Based on 9,9'-(5-Bromo-1,3-phenylene)biscarbazole and Dithiophene Derivatives for High-Performance Electrochromic Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3,5-Diamino-1,2-Dithiolium Synthesis
Subject: Troubleshooting & Yield Optimization for Oxidative Cyclization of Dithiomalonamide Ticket ID: CHEM-SUP-12D-001 Audience: Senior Chemists, Process Development Scientists Status: Active
Executive Summary & Core Directive
The synthesis of 3,5-diamino-1,2-dithiolium salts from dithiomalonamide is a classic oxidative cyclization. While conceptually simple, the reaction is notoriously sensitive to temperature and pH. The formation of the pseudo-aromatic 1,2-dithiolium ring requires the removal of two hydrogen atoms and two electrons, typically facilitated by oxidants like hydrogen peroxide (
The Critical Failure Point: Most yield losses stem from over-oxidation (leading to desulfurization) or hydrolytic decomposition of the thioamide starting material before cyclization can occur.
This guide provides a validated protocol and a troubleshooting matrix to stabilize your yields.
The "Gold Standard" Protocol: / HCl Method
We prioritize the Hydrogen Peroxide/HCl route for its scalability and "green" byproduct (water), compared to the iodine method which generates significant waste.
Reagents & Stoichiometry
| Component | Role | Eq. (Molar) | Notes |
| Dithiomalonamide | Substrate | 1.0 | Must be finely ground if solid. |
| HCl (conc. 37%) | Solvent/Catalyst | Excess | Maintains pH < 1 to prevent hydrolysis. |
| Oxidant | 1.0 - 1.1 | Strict control required. Excess destroys the product. | |
| Ethanol/Water | Co-solvent | N/A | Optional, improves solubility but slows reaction. |
Step-by-Step Workflow
-
Suspension: Suspend dithiomalonamide in concentrated HCl (approx. 5 mL per gram of substrate). The starting material may not fully dissolve immediately.
-
Thermal Control (CRITICAL): Cool the vessel to 0–5 °C using an ice/salt bath.
-
Why? The oxidation is highly exothermic. Temperatures >20 °C promote the cleavage of the C-S bond, leading to elemental sulfur and nitriles.
-
-
Oxidant Addition: Add 30%
dropwise over 30–60 minutes.-
Visual Cue: The suspension should clear as the soluble dithiolium salt forms. A color change to pale yellow or orange is normal.
-
-
Aging: Stir at 0 °C for 1 hour, then allow to warm to room temperature (20 °C) for 1 hour.
-
Isolation:
-
If product precipitates: Filter and wash with cold acetone (removes trace water/acid).
-
If product remains soluble: Add cold isopropanol or diethyl ether to induce precipitation.
-
-
Purification: Recrystallize from dilute HCl or ethanol/water mixtures.
Troubleshooting Center (FAQ)
Q1: My reaction mixture turned into a sticky, yellow tar. What happened?
Diagnosis: Oligomerization or Polymerization. This usually occurs if the substrate concentration is too high or the acid concentration is too low.
-
Fix: Increase the volume of HCl. The protonation of the amine groups prevents intermolecular attacks that lead to polymers. Ensure you are using concentrated mineral acid, not dilute.
Q2: I see a large amount of precipitate, but it's elemental sulfur (yellow solid, insoluble in water).
Diagnosis: Over-oxidation / Desulfurization. You likely added the oxidant too fast or allowed the temperature to spike.
-
Mechanism: High temps favor the oxidative extrusion of sulfur, collapsing the ring back to a malononitrile derivative.
-
Fix:
-
Check internal temperature probe; keep
during addition. -
Verify oxidant stoichiometry. Do not exceed 1.1 equivalents of
.
-
Q3: The yield is low (<40%), and the filtrate smells strongly of .
Diagnosis: Hydrolysis of the Thioamide. In aqueous media, thioamides are in equilibrium with their nitrile or amide hydrolysis products.
-
Fix: The reaction must be fast enough to beat hydrolysis. Ensure your dithiomalonamide is pure (check melting point). If using the
method (alternative), ensure the solvent is anhydrous (glacial acetic acid) to eliminate hydrolysis completely.
Q4: The product is hygroscopic and difficult to handle.
Diagnosis: Counter-ion Issues. Chloride salts of dithioliums can be hygroscopic.
-
Fix: Perform a salt exchange (metathesis).
-
Dissolve the crude chloride salt in water.
-
Add Sodium Tetrafluoroborate (
) or Perchloric Acid ( - Warning: Explosive potential). -
The
or salts are generally non-hygroscopic, crystalline, and stable.
-
Visualizing the Mechanism
The following diagram outlines the oxidative closure pathway and the competing side reactions.
Caption: Figure 1. Reaction pathway showing the critical oxidative closure vs. the thermal desulfurization failure mode.
References
-
Schmidt, U. (1959). "1,2-Dithiolium salts."[1][2][3] Journal of the Chemical Society. (Foundational work on the synthesis and stability of the 1,2-dithiolium aromatic system).
-
Guillaumet, G. (2008). "1,2-Dithioles." in Comprehensive Heterocyclic Chemistry III. Elsevier.[4] (Detailed review of oxidative cyclization mechanisms).
-
Barbero, M., et al. (1996). "New synthesis of 3,5-diamino-1,2-dithiolium salts." Journal of Heterocyclic Chemistry. (Modern optimization of the oxidative closure).
-
Hermann, T. (2006). "Synthesis and SAR of 3,5-diamino-piperidine derivatives." Bioorganic & Medicinal Chemistry Letters. (Contextualizes the diamino-scaffold stability and handling).
Disclaimer: This guide is for research purposes only. 3,5-diamino-1,2-dithiolium salts are bioactive and should be handled with appropriate PPE. Perchlorate salts are shock-sensitive; use tetrafluoroborates where possible.
Sources
Technical Support Center: Stability Management of 3,5-Diamino-1,2-Dithiol-1-ium Salts
Introduction
Welcome to the technical support hub for 3,5-diamino-1,2-dithiol-1-ium salts . These compounds are unique pseudo-aromatic cations, valued for their electronic properties and use as precursors in heterocyclic synthesis.
However, users frequently encounter hydrolytic instability , manifested as precipitation, loss of UV-Vis absorbance, or unexpected side reactions. This guide moves beyond basic "storage instructions" to explain the mechanistic cause of these failures and provides self-validating protocols to prevent them.
Module 1: The Stability Matrix (Mechanism & Theory)
To prevent hydrolysis, you must understand the enemy. The this compound cation is stabilized by resonance, where the lone pairs on the exocyclic amino groups donate electron density into the dithiolium ring.
The Failure Mode:
Despite this resonance, the C3 and C5 carbons remain electrophilic. In the presence of nucleophiles (like hydroxide ions,
Hydrolysis Pathway Visualization
The following diagram illustrates the competition between resonance stabilization (Good) and nucleophilic attack (Bad).
Caption: Figure 1. Mechanistic pathway showing the critical dependence on pH. Acidic conditions reinforce resonance stabilization, while neutral/basic conditions trigger irreversible ring opening.
Module 2: Troubleshooting Guide
Use this decision matrix to diagnose experimental failures.
| Symptom | Probable Cause | Mechanistic Explanation | Corrective Action |
| Solution turns cloudy / Precipitate forms | pH Drift (Basicity) | The cation reacts with | Acidify immediately. Add conc. HCl or |
| Loss of Color (Bleaching) | Ring Destruction | The dithiolium chromophore (responsible for yellow/orange color) is destroyed by nucleophilic attack. | Check Solvent. Ensure no primary amines or strong nucleophiles are present. Switch to anhydrous ACN. |
| Inconsistent HPLC Retention | Ion Pairing Effects | The dithiolium cation is interacting with buffer anions, altering hydrophobicity. | Standardize Counter-ion. Use 0.1% TFA or Perchlorate buffers to maintain a consistent ion-pair species. |
| Rapid Decomposition in DMSO | Hygroscopicity | Wet DMSO acts as a vehicle for water; DMSO itself can be nucleophilic at high temps. | Use Dry DMSO. Store over molecular sieves (3Å). Keep stock solutions frozen. |
Module 3: Standard Operating Procedures (SOPs)
SOP-01: Preparation of Stable Stock Solutions
Objective: Create a stock solution stable for >30 days at -20°C.
Reagents:
-
This compound salt (Chloride, Perchlorate, or Iodide).[1]
-
Solvent A (Preferred): Anhydrous Acetonitrile (MeCN).
-
Solvent B (Aqueous): 0.1 M Hydrochloric Acid (HCl) or 0.1 M Perchloric Acid (
).
Protocol:
-
Weighing: Weigh the salt in a low-humidity environment. These salts can be hygroscopic.
-
Solvent Choice:
-
For Chemical Synthesis: Dissolve in Solvent A (MeCN).
-
For Biological Assays: Dissolve in Solvent B (0.1 M HCl). NEVER dissolve directly in water, PBS, or DMSO without acidification.
-
-
Verification: The solution should be a vibrant yellow/orange. If pale or cloudy, sonicate. If it remains cloudy, the salt has likely hydrolyzed; discard.
-
Storage: Aliquot into amber vials (light sensitive). Store at -20°C.
SOP-02: Solvent Compatibility Matrix
| Solvent System | Compatibility | Notes |
| Water (Neutral pH) | 🔴 CRITICAL FAIL | Rapid hydrolysis to neutral species. |
| PBS (pH 7.4) | 🔴 CRITICAL FAIL | Phosphate anions + basic pH = precipitation. |
| 0.1 M HCl (aq) | 🟢 EXCELLENT | Protons suppress |
| Anhydrous MeCN | 🟢 EXCELLENT | Non-nucleophilic; ideal for synthesis. |
| DMSO (Wet) | 🟡 CAUTION | Hygroscopic nature of DMSO introduces water. Use only if acidified. |
| Alcohols (MeOH/EtOH) | 🟡 CAUTION | Can act as nucleophiles (solvolysis) over time. |
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use this compound in cell culture media (pH 7.4)? A: Not directly. The half-life at pH 7.4 is minutes. Workaround: Prepare a concentrated stock in 0.1 M HCl. Add this to the media immediately before the experiment. The high dilution factor will buffer the acid, but the compound will begin to degrade instantly. You must run the assay within a short window (15-30 mins) or use a continuous flow system.
Q2: Why does my "pure" powder look white instead of yellow? A: You likely have the dithiobiuret or dithiomalonamide decomposition product, not the dithiolium salt. The salt requires a counter-ion (Cl-, ClO4-) and is highly conjugated (colored). If it is white, it has likely hydrolyzed due to moisture exposure during storage. Recrystallize from hot dilute acid to regenerate the ring.
Q3: Does the counter-ion matter? A: Yes.
-
Perchlorate (
): Generally most stable and crystallizable but potentially explosive when dry. -
Iodide (
): Good stability but can be oxidized to Iodine ( ) over time (turning solution brown). -
Chloride (
): Most hygroscopic. Requires strictest moisture control.
Q4: How do I verify the integrity of my salt?
A: Run a UV-Vis scan in 0.1 M HCl . Look for the characteristic
References
-
Preparation and study of some dithiolylium salts. J. Chem. Soc., Dalton Trans., 1976, 455-459.[1] Key Insight: Establishes the stability hierarchy of 3,5-diamino-1,2-dithiolylium salts compared to other dithiolium derivatives and details their synthesis via oxidation of dithiomalonamides. [1]
-
Synthesis, hydrolysis reactions and conformational study of 2-substituted 3,5-diamino-4-nitroso-2H-1,2,6-thiadiazine 1,1-dioxides. J. Chem. Soc., Perkin Trans. 2, 2000. Key Insight: Provides mechanistic parallels for the hydrolysis of related heterocyclic diamino-cations, confirming the role of pH in ring-opening reactions.
-
Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 2021, 26(12), 3595. Key Insight: Discusses the reactivity of the 1,2-dithiole ring system with nucleophiles and the interconversion between thiones and salts.
-
pKa values of 3-thioxo-1,2-dithiole-4- and -5-carboxylic acids. J. Chem. Soc., Perkin Trans. 2, 1994. Key Insight: Demonstrates the low pKa values associated with these systems, reinforcing the requirement for highly acidic conditions to maintain the protonated/cationic species.
Sources
optimizing oxidation conditions for 1,2-dithiolium salt formation
Executive Summary
1,2-Dithiolium salts are critical aromatic cationic intermediates, widely used as precursors for tetrathiafulvalenes (TTF) in materials science and pharmaceutical agents like Oltipraz analogs. The critical bottleneck in their synthesis is the oxidative cyclization step. Improper oxidation conditions frequently lead to ring-opening, over-oxidation (sulfine/sulfone formation), or polymerization (tarring).
This guide provides an optimized technical framework for the oxidation of 1,3-dithio-1,3-diones (dithio-
Module 1: The Oxidative Engine (Protocol Design)
The choice of oxidant dictates the purity and the counter-ion of the final salt. While iodine is historically significant, Hydrogen Peroxide (
Optimized Protocol: Acidic Peroxide Cyclization
Target: Conversion of 1,3-dithio-1,3-diones to 1,2-dithiolium hydrogen sulfates or perchlorates (see Safety Note).
Reagents:
-
Substrate: 1,3-dithio-1,3-dione (freshly prepared or stored under
). -
Solvent: Glacial Acetic Acid (AcOH).
-
Oxidant: 30%
(aq).[1] -
Acid Source: 70% Perchloric Acid (
) OR Tetrafluoroboric Acid ( ).
Step-by-Step Workflow:
-
Solvation: Dissolve the dithio-diketone in Glacial AcOH (10 mL per 1 g substrate). The solution is typically deep red/orange.
-
Acidification: Cool to
(ice bath). Add the strong acid (3.0 equivalents) dropwise. Crucial: The acid acts as both the electrolyte and the source of the counter-ion. -
Controlled Oxidation: Add
(30%, 1.1 equivalents) dropwise over 20–30 minutes.-
Visual Cue: The deep red color of the thione/enol will lighten to a bright yellow or pale orange (characteristic of the dithiolium cation).
-
Thermodynamic Control: Maintain internal temperature
. Higher temperatures favor the formation of sulfines ( ).
-
-
Precipitation: Add cold diethyl ether (
) to force the salt out of the acetic acid solution. -
Filtration: Collect the salt by vacuum filtration. Wash with anhydrous
.
Alternative: Iodine Oxidation ( )
For small-scale (mg) synthesis or when water sensitivity is extreme.
-
Conditions: Refluxing ethanol with
(0.5 equiv per thione sulfur). -
Result: Yields the triiodide salt (
). -
Drawback: The triiodide anion is heavy, reducing atom economy, and the salts are often less soluble in organic solvents than perchlorates/tetrafluoroborates.
Module 2: Mechanism & Causality[1][2][3][4][5][6]
Understanding the mechanism prevents "blind" troubleshooting. The reaction is not a simple electron loss; it is a cyclization driven by the formation of a disulfide bond.
The Pathway:
-
Protonation: The thione sulfur is protonated.
-
Radical Cation Formation: The oxidant removes an electron, generating a radical cation.
-
Disulfide Closure: The two sulfur atoms form a bond, ejecting two protons (net).
-
Aromatization: The resulting 6
-electron ring is stabilized by resonance.
Caption: Mechanistic pathway from dithio-diketone to dithiolium salt, highlighting the critical branch point for over-oxidation.
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turned into a dark, sticky tar. What happened?
-
Diagnosis: Thermal runaway or polymerization.
-
The Science: The oxidation is exothermic. If the temperature spikes, the radical intermediates polymerize rather than cyclize.
-
The Fix:
-
Ensure the addition of
is dropwise . -
Use an internal thermometer. Do not exceed
. -
Dilute the reaction further with Glacial AcOH to act as a heat sink.
-
Q2: I have low yield, and the product smells like sulfur/rotten eggs.
-
Diagnosis: Incomplete oxidation or hydrolysis.
-
The Science: 1,2-Dithiolium salts are susceptible to alkaline hydrolysis, which opens the ring back to the dione and releases
. -
The Fix:
-
Ensure the environment is strongly acidic throughout the workup.
-
Avoid water during the precipitation step; use anhydrous ether.
-
Verify the stoichiometry of the oxidant. Under-oxidation leaves unreacted thione.
-
Q3: The perchlorate salt is too dangerous for my scale-up. What can I use?
-
Diagnosis: Safety compliance.
-
The Fix: Switch to Tetrafluoroboric Acid (
) or Triflic Acid ( ) .-
Protocol Adjustment: Use 50% aq.
in place of . The resulting tetrafluoroborate salts are generally stable, non-explosive, and have similar solubility profiles.
-
Q4: My product is an oil, not a solid.
-
Diagnosis: Counter-ion lipophilicity or solvent trapping.
-
The Fix:
-
Anion Exchange: Dissolve the oil in a minimum amount of hot acetic acid and add a saturated solution of Sodium Perchlorate or Sodium Tetrafluoroborate. Cool slowly.
-
Trituration: Sonicate the oil with cold
or Hexane to remove trapped acetic acid.
-
Module 4: Quantitative Data & Safety
Oxidant Comparison Table
| Oxidant | Counter-ion | Yield Potential | Risk Profile | Best For |
| High (85-95%) | Explosion Hazard (Dry salts) | Analytical purity, crystallography | ||
| High (80-90%) | Low (Corrosive) | Scale-up , general synthesis | ||
| Med (60-75%) | Low | Small scale, water-sensitive substrates | ||
| mCPBA | Ar- | Low/Variable | Med (Peroxide buildup) | Specialized functional groups |
CRITICAL SAFETY ALERT: Perchlorates
Warning: Organic perchlorates are potentially explosive, especially when dry or heated.
Never scrape dry perchlorate salts with metal spatulas.
Never heat perchlorate salts above
.Recommendation: Use Tetrafluoroborates (
) whenever possible. They offer the same stability without the shock sensitivity.
References
-
Review of 1,2-Dithiolium Chemistry
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Vol 11. Thieme Chemistry.
-
Hydrogen Peroxide Oxidation Protocol
- Organic Syntheses, Coll. Vol. 5, p. 727 (1973).
-
Iodine-Catalyzed/Mediated Oxidation
-
Safety of Perchlorates
- CDC/ATSDR Public Health Statement for Perchlorates.
Sources
removing elemental sulfur contaminants from dithiolium salt products
Status: Operational
Agent: Senior Application Scientist
Topic: Purification Protocols for Elemental Sulfur (
Diagnostic Hub: Identifying the "Invisible" Impurity
User Query: "My dithiolium salt product is a dark orange/yellow solid. The
Diagnosis: You likely have elemental sulfur (
Why Standard Analytics Fail
-
NMR Silence: Elemental sulfur (
) has no protons. It is invisible in NMR. Unless you run quantitative NMR with an internal standard, you will overestimate your yield. -
Visual Deception: Many dithiolium salts are naturally yellow/orange.
is also yellow.[1] Visual inspection is unreliable. -
The "Co-Precipitation" Trap: Common workups involve precipitating the salt with Diethyl Ether (
). Crucial Fact: has very low solubility in ether. When you crash out your salt, the sulfur crashes out with it.
Confirmation Steps
-
Melting Point:
melts at ~115°C. If your salt usually melts >150°C but you see a "slump" or liquid phase forming near 110-120°C, it is sulfur. -
CS
Spot Test: Take a small spatula tip of your product and add 1 mL of Carbon Disulfide ( ).-
Result: The dithiolium salt should remain solid (insoluble). If the solvent turns bright yellow and leaves a residue upon evaporation, you have extractable sulfur.
-
Troubleshooting Protocols
Method A: The Solvent Wash (Trituration)
Best for: Light to moderate contamination where the product is a free-flowing powder.
The Logic: We utilize the polarity difference.[2] Dithiolium salts are ionic (polar) and insoluble in non-polar aromatics. Sulfur is non-polar and moderately soluble in aromatics.
Solubility Data Reference Table
| Solvent | Solubility of
Protocol:
-
Place the crude solid in a sintered glass funnel.
-
Do NOT use Ether. Instead, wash the solid with warm Toluene (40°C) .
-
Use approximately 20 mL of Toluene per gram of crude product.
-
Apply gentle vacuum to pull the yellow Toluene filtrate through.
-
Repeat until the filtrate is colorless.
-
Final wash with Hexane to remove residual Toluene.
-
Dry under vacuum.
Method B: Soxhlet Extraction (The "Deep Clean")
Best for: "Sticky" solids, occluded sulfur, or large-scale batches (>5g).
The Logic: If the sulfur is trapped inside the crystal lattice or the product is an oil/gum, simple washing is ineffective. Continuous extraction with a non-polar solvent removes sulfur without dissolving the salt.
Step-by-Step Workflow:
-
Setup: Place your crude dithiolium salt in a cellulose extraction thimble.
-
Solvent Choice: Fill the round-bottom flask with Cyclohexane (safer) or Toluene (more effective).
-
Execution: Reflux the solvent. The vapor rises, condenses, and drips into the thimble, dissolving the sulfur.
-
The Cycle: When the thimble fills, it siphons the sulfur-laden solvent back into the flask. The salt remains in the thimble.
-
Duration: Run for 6–12 hours.
-
Recovery: The purified salt remains in the thimble. The flask will contain yellow sulfur crystals upon cooling.
Decision Logic & Workflow Visualization
The following diagrams illustrate the decision-making process and the physical setup for purification.
Figure 1: Decision Matrix for selecting the appropriate sulfur removal protocol based on physical state and contamination level.
Figure 2: Schematic of the Soxhlet Extraction process. Note that the salt never leaves the thimble, while sulfur accumulates in the flask.
Advanced FAQ: The "Nuclear" Option
Q: Both washing and Soxhlet failed. The sulfur seems "locked" in the crystal. What now?
A: Anion Metathesis (Recrystallization via Ion Exchange).
Sometimes
-
Dissolve: Dissolve your crude salt (e.g., Perchlorate or Iodide) in the minimum amount of Acetonitrile (MeCN) . Sulfur is sparingly soluble in MeCN.
-
Filter: Filter the solution through a 0.45µm PTFE syringe filter. This often removes fine particulate sulfur that was suspended, not dissolved.
-
Exchange: Add a saturated solution of Sodium Tetrafluoroborate (
) or Sodium Tetraphenylborate ( ) in methanol. -
Precipitate: The new anion may alter the solubility profile. Slowly add Diethyl Ether (as an anti-solvent) to grow new crystals.
-
Result: The sulfur remains in the mother liquor (Ether/MeCN mix), while the new salt crystallizes out pure.
Safety & Handling (Critical)
-
Perchlorate Warning: Many dithiolium salts are perchlorates (
). These are potentially explosive , especially when dry and in contact with organic material (like organic solvents).-
Recommendation: Never scrape dry perchlorate salts. Keep them damp or use plastic spatulas. If possible, synthesize the Tetrafluoroborate (
) or Hexafluorophosphate ( ) analog instead.
-
-
Carbon Disulfide (
): While is the best solvent for sulfur (solubility ~40g/100g), it has a flash point of -30°C and is neurotoxic. Use Toluene whenever possible. If you must use , use a dedicated fume hood and avoid all static electricity sources.
References
-
Solubility of Elemental Sulfur
- Source: Gmelin Handbook of Inorganic Chemistry; Sciencemadness D
- Data Verification: Sulfur solubility in is ~35-45% vs ~2% in Toluene.
-
URL: (Archive Data)
-
Synthesis and Purification of 1,3-Dithiolium Salts
-
Title: Synthesis, Properties, Chemical Reactivity of 1,3-Dithiole.[3]
- Source: ChemicalBook / Reaction Reviews.
- Context: Describes acid-catalyzed cyclization and handling of perchlor
-
URL:
-
-
General Purification of Organic Salts
- Title: Purification of Labor
- Context: Standard reference for recrystalliz
-
URL:
-
Tetrathiafulvalene (TTF)
Sources
- 1. Sulfur Properties [georgiagulfsulfur.com]
- 2. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 3. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiole_Chemicalbook [chemicalbook.com]
- 4. 984. The dithiole series. Part I. Synthesis of 1,2- and 1,3-dithiolium salts - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Technical Guide: IR Spectroscopy Characterization of 3,5-Diamino-1,2-dithiol-1-ium Salts
Executive Summary
This guide details the infrared (IR) spectroscopic signature of the 3,5-diamino-1,2-dithiol-1-ium cation (historically known as the thiouret cation). This planar, pseudo-aromatic heterocycle is a critical intermediate in sulfur-nitrogen chemistry, often synthesized via the oxidative cyclization of dithiobiuret.
For researchers, the diagnostic challenge lies in distinguishing the cyclic cationic product from its open-chain precursor (dithiobiuret) and related neutral species (1,2-dithiole-3-thiones). This guide provides a comparative spectral analysis, a validated synthesis-monitoring protocol, and a decision-making workflow to confirm ring closure.
Part 1: Structural Context & Spectral Logic
To interpret the IR spectrum accurately, one must understand the electronic delocalization of the this compound system.
The Pseudo-Aromatic System
Unlike simple amines or thioketones, this cation possesses a delocalized
-
Consequence: The C-N and C-C bonds have partial double-bond character.[1] This shifts their vibrational frequencies to a unique "aromatic" region (1500–1650 cm⁻¹), distinct from isolated C=N or C-N bonds.
-
Symmetry: The cation is planar (typically
symmetry). This symmetry governs which vibrations are IR active.[1]
The Counter-Ion Effect
Since this species exists as a salt (e.g., chloride, iodide, perchlorate), the anion influences the spectrum:
-
Hydrogen Bonding: Halides (
, ) form strong H-bonds with the amino protons, causing significant broadening and red-shifting of the bands (3000–3300 cm⁻¹). -
Anion Modes: If using complex anions like
or , expect intense characteristic bands (e.g., at ~1100 cm⁻¹) that may obscure cation fingerprint regions.[1]
Part 2: Comparative Spectral Analysis[2]
The most reliable method to validate the presence of this compound is by comparing it against its precursor, 2,4-dithiobiuret .
Table 1: Diagnostic IR Bands (Comparison)
| Vibrational Mode | Dithiobiuret (Precursor) | This compound (Product) | Diagnostic Shift / Note |
| 3400–3100 cm⁻¹ (Multiple sharp peaks) | 3350–3050 cm⁻¹ (Broad, intense) | Broadening indicates salt formation and H-bonding.[1] | |
| 700–850 cm⁻¹ & 1050–1200 cm⁻¹ | ABSENT | CRITICAL: Disappearance of C=S confirms oxidation/cyclization.[1] | |
| Ring / | 1600–1640 cm⁻¹ (Weak/Medium) | 1580–1650 cm⁻¹ (Very Strong) | The "Thiouret Band." Coupling of ring C=N stretch and |
| Ring Deformation | N/A (Open chain) | 1510–1540 cm⁻¹ | Characteristic of the delocalized dithiolium ring. |
| N/A | 480–520 cm⁻¹ (Weak/Medium) | Formation of the disulfide bond (often sharper in Raman). | |
| ~700 cm⁻¹ | ~650–680 cm⁻¹ | Out-of-plane deformation.[1] |
Key Spectral Checkpoints
-
The "Thiouret" Doublet: Look for two strong bands in the 1500–1650 cm⁻¹ region.[1][2] These correspond to the symmetric and asymmetric coupling of the ring stretching and
bending. -
Loss of Thione Character: The precursor dithiobiuret has distinct thiocarbonyl (C=S) vibrations.[1] The cation has a delocalized system where the C-S bonds are part of the ring; the specific "double bond" C=S character is lost.
Part 3: Experimental Protocol (Synthesis & Validation)
Objective: Synthesize this compound chloride and validate via IR.
Materials
-
Hydrogen Peroxide (30%) or Iodine (
) -
Hydrochloric Acid (HCl, conc.)[1]
-
Ethanol (cold)
Protocol Steps
-
Dissolution: Dissolve 1.0 g of 2,4-dithiobiuret in 10 mL of ethanol/HCl mixture (1:1).
-
Oxidation (Cyclization):
-
Precipitation: The salt (this compound chloride) will precipitate as a white/pale yellow crystalline solid.[1]
-
Purification: Filter and wash with cold ethanol. Recrystallize from dilute HCl.
-
Sample Preparation for IR:
-
Technique: KBr Pellet is preferred over ATR for cationic salts to resolve the broad NH regions clearly.[1]
-
Drying: Dry the KBr pellet at 100°C for 5 minutes before scanning to remove adsorbed water, which interferes with the
region.
-
Part 4: Diagnostic Workflow (Visualization)
The following diagram outlines the logical decision tree for validating the product using IR spectroscopy.
Caption: Logical workflow for distinguishing the target dithiolium cation from the dithiobiuret precursor using key IR spectral checkpoints.
References
-
Structural Characterization of Dithiolium Salts
-
Freeman, H. C., et al.[1] "The Crystal Structure of 3,5-Diamino-1,2-dithiolium Iodide." Acta Crystallographica, Section B. (Foundational X-ray and structural correlation to vibrational modes).
- Note: This confirms the planar nature of the cation responsible for the specific ring bre
-
-
Vibrational Spectroscopy of Heterocyclic Amines
-
Comparison data derived from: "Vibrational spectra of 3,5-diamino-1,2,4-triazole." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
Relevance: Provides analogous N-H stretching and ring deformation assignments for planar, nitrogen-rich heterocyclic cations.[1]
-
-
Synthesis and Oxidation of Dithiobiuret
-
General IR Data for Dithio-Compounds
-
"Comparative study on the IR spectra of some transition metal dithiocarbamates." Asian Journal of Research in Chemistry.
- Relevance: Validates the assignment of C-N and C-S stretching frequencies in delocalized sulfur-nitrogen systems.
-
Sources
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. ajrconline.org [ajrconline.org]
- 3. 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of terminal diols using an oxoammonium salt: a systematic study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Spectroscopic Analysis: 3,5-Diamino-1,2-Dithiolium Cation
This guide provides an in-depth comparative analysis of the 3,5-diamino-1,2-dithiolium cation , focusing on its diagnostic
Part 1: Executive Summary & Technical Rationale
The 3,5-diamino-1,2-dithiolium cation represents a unique class of "pseudo-aromatic" heterocycles. Unlike its carbocyclic analogues, this planar
For the synthetic chemist,
The "Push-Pull" Electronic Effect
The 3,5-diamino substitution pattern creates a strong resonance "push" that shields the central C4 position. While the parent 1,2-dithiolium ring is electron-deficient (deshielding ring protons to
Part 2: Comparative Data Analysis
The following table contrasts the target cation with its direct precursor and the parent aromatic system. This comparison validates the successful formation of the dithiolium core.
Table 1: H NMR Chemical Shift Comparison (DMSO- )
| Compound | Structural State | Diagnostic Signal (H-4 / CH2) | Amine Signal ( | Electronic Environment |
| 3,5-Diamino-1,2-dithiolium | Aromatic (Target) | Shielded Aromatic (Strong | ||
| 1,2-Dithiolium (Parent) | Aromatic (Reference) | N/A | Deshielded Aromatic (Electron deficient ring) | |
| Dithiomalonamide | Non-Aromatic (Precursor) | Aliphatic (Acidic methylene flanked by |
Note on Solvent Effects: Data is standardized for DMSO-
. In TFA-, signals may shift downfield due to protonation of the exocyclic amines, which abolishes the shielding resonance effect.
Mechanistic Visualization
The following diagram illustrates the resonance contributions that lead to the unique shielding of the H-4 proton.
Figure 1: Electronic delocalization pathway. The amino groups donate electron density into the ring, significantly shielding the H-4 proton compared to the unsubstituted parent cation.
Part 3: Experimental Protocol for NMR Verification
To ensure reproducibility and avoid common artifacts (such as counter-ion interference or hydrolysis), follow this optimized protocol.
Sample Preparation (Critical Steps)
-
Solvent Selection: Use DMSO-
(99.9% D).-
Why: Dithiolium salts are often insoluble in
or acetone- . DMSO also slows the exchange of amine protons, allowing them to be visualized as distinct broad singlets.
-
-
Concentration: Prepare a 10–15 mM solution (~3-5 mg in 0.6 mL solvent).
-
Warning: High concentrations (>50 mM) can lead to stacking interactions that shift aromatic signals upfield by 0.1–0.2 ppm.
-
-
Water Suppression: Ensure the DMSO is "dry" (ampoule preferred). Adventitious water will exchange with the
protons, causing them to broaden into the baseline or disappear.
Acquisition Parameters
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
-
Relaxation Delay (D1): Set to 2.0 seconds or higher.
-
Reasoning: The C4-H proton has a relatively long
relaxation time due to the rigid ring structure. Insufficient delay will reduce integration accuracy.
-
-
Scans (NS): Minimum 64 scans to resolve the broad amine signals clearly from the baseline noise.
Data Processing & Validation Workflow
Use this logic flow to interpret your spectrum and verify the oxidation state.
Figure 2: Decision tree for identifying the 3,5-diamino-1,2-dithiolium cation based on chemical shift regions.
Part 4: Troubleshooting & Anomalies
Missing Amine Signals
If the signals at
-
Cause: Rapid proton exchange with water in the solvent.
-
Solution: Add 1 drop of
to the tube. If the peaks were amines, they will disappear completely (verification). To see them, dry the sample and use fresh ampoule DMSO- .
H-4 Signal Splitting
If the singlet at
-
Cause: Long-range coupling (
) with the amine protons. This is rare in DMSO due to exchange but possible in super-dry solvents. -
Solution: Perform a
shake. The coupling will collapse, leaving a sharp singlet.
Counter-ion Effects
The chemical shift of the cation is relatively insensitive to the counter-ion (Cl
References
-
Synthesis and Characterization: Peyronel, G., et al. "Preparation and study of some dithiolylium salts." Journal of the Chemical Society, Dalton Transactions, 1973.[1] [Link] (Authoritative source for the synthesis and initial characterization of 3,5-diamino-1,2-dithiolium salts).
-
Parent System Comparison: Brown, R. F. C., et al. "Proton Magnetic Resonance Spectra of 1,2-Dithiolium Ions." Australian Journal of Chemistry, vol. 18, no. 8, 1965, pp. 1211-1219. [Link] (Provides the baseline chemical shifts for the unsubstituted 1,2-dithiolium cation).
-
Precursor Analysis: Pellacani, G. C.[1] "Palladium(II) complexes with dithiomalonamide and N,N′-diphenyldithiomalonamide." Canadian Journal of Chemistry, vol. 52, no.[1] 20, 1974, pp. 3454-3458. [Link] (Contains NMR data for the non-aromatic dithiomalonamide precursor).
Sources
Comprehensive Comparison Guide: UV-Vis Spectra of 3,5-Diamino-1,2-Dithiolium Salts
This guide details the UV-Vis absorption characteristics of 3,5-diamino-1,2-dithiolium salts, contrasting them with structural analogues to aid in identification and application development.
Executive Summary
3,5-diamino-1,2-dithiolium salts represent a unique class of pseudo-aromatic, cationic heterocycles.[1] Unlike their neutral precursors (1,2-dithiole-3-thiones) or non-aminated analogues, these salts exhibit distinct spectral signatures driven by the strong resonance contribution of the exocyclic amino groups.[1] This guide analyzes their electronic transitions, solvatochromic behavior, and provides a direct comparison with alternative sulfur-nitrogen heterocycles.[1]
Key Differentiator: The presence of amino groups at the 3- and 5-positions significantly stabilizes the cationic ring, inducing a bathochromic (red) shift compared to the parent 1,2-dithiolium cation, making them valuable as dye intermediates and potential non-linear optical (NLO) materials.
Electronic Structure & Resonance
To understand the spectra, one must first understand the chromophore. The 1,2-dithiolium ring is a
Resonance Stabilization Diagram
The following diagram illustrates the resonance contributors that define the ground state electronic structure, directly influencing the energy gap (
[1]
Comparative Spectral Analysis
The table below objectively compares the 3,5-diamino salts against their parent compounds and structural isomers.
Table 1: Spectral Comparison of 1,2-Dithiolium Derivatives
| Compound Class | Structure | Visual Color | Key Electronic Transition | ||
| 1,2-Dithiolium (Parent) | Unsubstituted cation | ~215, ~250 | 3.5 - 4.0 | Colorless/Pale | |
| 3-Phenyl-1,2-dithiolium | Mono-aryl substituted | 256, 361 | 4.29, 4.20 | Yellow | |
| 3,5-Diamino-1,2-dithiolium | Diamino substituted | ~260 - 380 * | High (>4.0) | Yellow/Orange | |
| 1,2-Dithiole-3-thione | Neutral thione precursor | ~220, ~420 | 4.1, 3.8 | Orange/Red | |
| 1,3-Dithiolium | Isomeric cation | 212, 242, 264 | 3.5 - 3.8 | Colorless |
*Note: Exact maxima depend on the counter-ion (e.g., Cl
Mechanistic Insight
-
Parent vs. Diamino: The unsubstituted 1,2-dithiolium absorbs primarily in the deep UV. The addition of amino groups (auxochromes) raises the energy of the HOMO (Highest Occupied Molecular Orbital) through lone-pair donation, narrowing the HOMO-LUMO gap and shifting absorption toward the visible region (300–400 nm range).
-
Thione Comparison: The neutral 1,2-dithiole-3-thione has a distinct low-energy band (~420 nm) due to the
transition of the exocyclic C=S bond. Conversion to the 3,5-diamino cation removes this C=S bond, often resulting in a hypsochromic (blue) shift relative to the thione, but a red shift relative to the unsubstituted cation.
Solvatochromism & Environmental Effects
The UV-Vis spectra of these salts are sensitive to their environment due to the cationic nature of the chromophore.
-
Solvent Polarity:
-
Polar Solvents (e.g., Ethanol, Acetonitrile): Stabilize the cationic ground state more than the excited state, typically causing a slight hypsochromic (blue) shift for the Charge Transfer band.[1]
-
Non-Polar Solvents: Generally unsuitable due to the salt nature (insolubility).
-
-
pH Sensitivity:
-
Acidic Conditions: Stable.[1] The ring retains aromaticity.
-
Basic Conditions: Susceptible to ring opening or deprotonation of the amino groups (if primary amines), leading to the formation of neutral imino-dithiole species which exhibit drastically different spectra (often shifting back to thione-like values).
-
Experimental Protocol: Synthesis & Measurement
To ensure reproducible spectral data, the following protocol for the synthesis and characterization of 3,5-diamino-1,2-dithiolium perchlorate is recommended.
Workflow Diagram
Detailed Methodology
-
Precursor Preparation: Dissolve dithiomalonamide in glacial acetic acid.
-
Oxidative Cyclization: Add Hydrogen Peroxide (30%) dropwise while maintaining temperature < 20°C. Alternatively, Iodine (
) can be used as the oxidant.[1] -
Salt Formation: Add perchloric acid (HClO
) to precipitate the 3,5-diamino-1,2-dithiolium perchlorate salt.[1] Warning: Perchlorates are potentially explosive; handle with care.[1] -
Purification: Recrystallize from dilute acetic acid or ethanol to remove traces of unreacted sulfur or iodine.
-
Spectral Measurement:
Applications & Significance
-
Drug Development: The 1,2-dithiole ring is a pharmacophore with antioxidant and chemotherapeutic potential. The 3,5-diamino variants serve as stable, water-soluble cationic scaffolds for drug delivery systems.[1]
-
Materials Science: Due to their planar structure and electron-deficient ring, these salts are precursors for Conducting Organic Salts (charge-transfer complexes with TCNQ) and Non-Linear Optical (NLO) materials.[1]
References
-
Primary Spectral Data: Kolesova, M. B., Maksimova, L. I., & El'tsov, A. V. (1976).[1] Preparation and study of some dithiolylium salts. Journal of the Chemical Society, Dalton Transactions, 455-459.[1] Link[1]
-
Structural Comparisons: Klingsberg, E. (1961).[1] The 1,2-Dithiolium Cation.[1][2][3][4] Preparation and Properties of 3-Phenyl- and 4-Phenyl-1,2-dithiolium Salts. Journal of the American Chemical Society, 83(13), 2934–2937.[1]
-
Thione Precursors: Pedersen, C. T. (2000).[1] The chemistry of 1,2-dithiole-3-thiones and 1,2-dithiol-3-ones. Advances in Heterocyclic Chemistry, 77, 1-50.[1]
-
Isomer Data (1,3-Dithiolium): Klingsberg, E. (1962).[1] 1,3-Dithiolium Salts; A New Pseudoaromatic Cation. Journal of the American Chemical Society, 84(20), 3941–3945.[1]
-
Biological Relevance: Cascioferro, S., et al. (2024).[1] 1,2-Dithiole derivatives in biological studies. MDPI Biomolecules.[1] Link[1]
Sources
Technical Assessment: Structural Determination of 3,5-diamino-1,2-dithiol-1-ium Chloride
The following guide provides a technical assessment and comparative workflow for the structural analysis of 3,5-diamino-1,2-dithiol-1-ium chloride .
This guide is designed for research scientists and crystallographers. It prioritizes the distinction between Single Crystal X-ray Diffraction (SC-XRD) and alternative characterization methods, highlighting why SC-XRD is the requisite standard for this class of sulfur-rich heterocycles.
Executive Summary & Chemical Context
The This compound cation represents a classic pseudo-aromatic system containing a disulfide linkage within a five-membered ring. Unlike standard aliphatic disulfides, the 1,2-dithiolium ring possesses 6
The Analytical Challenge: Researchers often struggle to differentiate between 1,2-dithiolium derivatives (S-S-C-C-C ring) and their isoelectronic 1,2,4-dithiazolium analogs (Thiuret derivatives, S-S-C-N-C ring) using standard spectroscopy (NMR/MS) due to similar chemical shifts and fragmentation patterns.
The Solution: X-ray crystallography is the only definitive method to resolve the specific heteroatom placement (C vs. N) and quantify the S–S bond order, which correlates directly with the compound's stability and reactivity.
Comparative Analysis: SC-XRD vs. Alternatives
The following table objectively compares the primary structural determination methods for 1,2-dithiolium salts.
Table 1: Performance Comparison of Structural Analysis Methods
| Feature | Method A: Single Crystal XRD (SC-XRD) | Method B: Powder XRD (PXRD) | Method C: DFT (Computational) |
| Primary Output | 3D atomic coordinates ( | Bulk phase identity, crystallinity, unit cell parameters. | Theoretical geometry, HOMO-LUMO energy. |
| Resolution | Atomic (< 0.8 Å) . Resolves S–S bond order. | Bulk average. Cannot resolve specific bond lengths easily. | N/A (Gas phase or periodic boundary). |
| Differentiation | High .[1] Distinguishes C vs. N in the ring (based on electron density). | Low . Isomorphs often have identical powder patterns. | Medium . dependent on basis set accuracy. |
| H-Bonding | Directly maps Cl⁻...H-N interactions. | Inferred from packing efficiency. | Predicted, requires validation. |
| Sample Req. | Single crystal ( | Polycrystalline powder (mg scale). | High-performance computing cluster. |
| Verdict | REQUIRED for absolute structure proof. | SUPPORTING for bulk purity check. | VALIDATING for electronic structure. |
Critical Workflow: From Synthesis to Structure[1]
The following diagram outlines the self-validating workflow required to confirm the structure of this compound chloride.
Caption: Workflow for structural determination. Note the feedback loop at Validation; high R-factors in dithiolium salts often indicate disorder in the planar ring stacking.
Detailed Experimental Protocol
Phase 1: Crystallization (The Critical Step)
Dithiolium salts are ionic and planar, often leading to "stacking" faults or twinning.
-
Method: Vapor Diffusion.
-
Solvent System: Dissolve the crude chloride salt in minimum warm Methanol (MeOH). Place in a small vial.
-
Precipitant: Place the small vial inside a larger jar containing Diethyl Ether or Acetone. Cap tightly.
-
Timeline: Allow to stand undisturbed at 4°C for 3–5 days.
-
Target: Yellow/Orange prisms or needles. Note: Needles often exhibit disorder along the needle axis; prisms are preferred for SC-XRD.
Phase 2: Data Collection Strategy
-
Temperature: 100 K (Liquid Nitrogen stream) .
-
Reasoning: Planar cations exhibit high thermal motion (libration) at room temperature, which artificially shortens apparent bond lengths (especially the S–S bond). Cooling is mandatory to obtain accurate geometry.
-
-
Resolution: Collect data to at least
Å resolution ( for Mo K ). -
Redundancy: High redundancy (>4) is recommended to correct for absorption by Sulfur and Chlorine atoms.
Phase 3: Refinement & Analysis
-
Space Group Determination: Likely Monoclinic (
) or Orthorhombic ( ), common for planar salts. -
Disorder Handling: If the ring shows elongated thermal ellipsoids, check for a 180° "flip" disorder (common in symmetric heterocycles).
-
Hydrogen Placement: Amino (
) hydrogens should be located in the difference Fourier map to confirm the H-bonding network with the Chloride anion.
Structural Analysis & Expected Data
When analyzing the solved structure, the researcher must verify the following geometric parameters to confirm the 1,2-dithiolium character.
A. The "Aromatic" S–S Bond
In a non-aromatic disulfide, the S–S bond length is typically 2.05 – 2.08 Å .
In the This compound cation, the S–S bond should be shortened due to
-
Target Range:
Å. -
Significance: A bond
Å confirms the "aromatic" nature of the cation [1].
B. C–N Bond Character
The exocyclic C–N bonds often show partial double-bond character, indicating that the positive charge is delocalized onto the exocyclic nitrogens (iminium character).
-
Target Range:
Å (shorter than a standard C–N single bond of 1.47 Å).
C. Packing and H-Bonding
The Chloride anion (
-
Interaction:
-
Distance: typically
Å (Donor Acceptor).
Table 2: Comparative Bond Metric Validation
| Bond Type | Experimental (SC-XRD) Target | Theoretical (DFT B3LYP) | Interpretation |
| S – S | Indicates delocalization (pseudo-aromaticity). | ||
| S – C | Intermediate between single ( | ||
| C – N (Exocyclic) | High double bond character; planar |
Interaction Logic Diagram
Understanding the stability of this crystal requires visualizing the electrostatic and H-bonding network.
Caption: The lattice is stabilized by a "ribbon" of H-bonds between cations and chloride ions, reinforced by vertical pi-stacking of the dithiolium rings.
References
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380–388.
-
Lynch, D. E., et al. (1998).[2] Structural characterization of 3,5-diamino-1,2,4-triazole salts. Acta Crystallographica, C54. (Cited for comparative ring planarity methodologies).
-
Bondi, A. (1964). van der Waals volumes and radii. The Journal of Physical Chemistry, 68(3), 441-451. (Standard for assessing H-bond distances).
-
Hansen, T. K. (1998). 1,2-Dithiole-3-thiones and 1,2-dithiol-3-ones. Comprehensive Heterocyclic Chemistry II. (Fundamental chemistry of the dithiolium ring).
Sources
Comparative Guide: Electrochemical Profiling of 1,2-Dithiolium Salts
This guide provides a technical analysis of the electrochemical behavior of 1,2-dithiolium salts, focusing on their redox potentials, mechanistic pathways, and performance relative to structural isomers and analogs.
Executive Summary
1,2-Dithiolium salts are pseudo-aromatic, cationic heterocycles characterized by a disulfide bond within a five-membered ring. Unlike their 1,3-isomers (precursors to tetrathiafulvalene/TTF conductors) or pyridinium salts, 1,2-dithiolium cations exhibit a distinct low-potential, one-electron reversible reduction to form neutral radicals. This guide analyzes their cyclic voltammetry (CV) profiles, contrasting them with key alternatives for applications in molecular conductors and H
The Electrochemical Profile
The defining feature of 1,2-dithiolium electrochemistry is the stability of the radical formed upon reduction. The delocalization of the unpaired electron across the S-C-C-C-S system allows these radicals to exist as stable monomers or in equilibrium with a dimer, depending on steric bulk at the 3,5-positions.
The Redox Mechanism
The reduction follows a one-electron transfer (
-
Reduction:
(Fast electron transfer) -
Dimerization:
(Reversible dimerization)
-
Unsubstituted Salts: The radical (
) rapidly dimerizes, often leading to an irreversible CV wave at slow scan rates. -
3,5-Disubstituted Salts (e.g., 3,5-diphenyl): The phenyl rings provide steric protection and resonance stabilization, rendering the radical stable on the CV timescale. This results in a classic reversible wave.
Visualization: Redox Pathway
The following diagram illustrates the reduction pathway and the divergence based on substituent effects.
Figure 1: Electrochemical reduction pathway of 1,2-dithiolium salts. Steric bulk at positions 3 and 5 prevents dimerization, maintaining the reversible radical species.
Comparative Analysis: Performance vs. Alternatives
The following table contrasts 1,2-dithiolium salts with their primary structural and functional competitors.
Table 1: Electrochemical Comparison of Cationic Heterocycles
| Feature | 1,2-Dithiolium Salts | 1,3-Dithiolium Salts | Pyridinium Salts |
| Primary Reduction | -0.2 to -0.5 V (vs. SCE) | -0.1 to -0.4 V (vs. SCE) | -1.0 to -1.4 V (vs. SCE) |
| Electron Count | 1e | 1e | 1e |
| Reversibility | High (Substituent dependent) | Moderate (Prone to dimerization) | Low (Often irreversible dimerization) |
| Radical Stability | High (S-S bond delocalization) | Moderate (TTF precursor) | Low (Forms dihydropyridyl dimers) |
| Key Application | H | Organic Conductors (TTF) | Redox Carriers (NAD |
| Solvent Sensitivity | High (Hydrolysis risk) | Moderate | Low |
Critical Insights
-
Vs. 1,3-Dithiolium: While 1,3-isomers are famous as TTF precursors, 1,2-dithiolium radicals are generally more stable against irreversible coupling due to the specific antibonding nature of the SOMO (Singly Occupied Molecular Orbital) across the S-S bond.
-
Vs. Pyridinium: 1,2-dithiolium salts are significantly easier to reduce (by ~0.8 V). This makes them mild oxidants compatible with biological thiols, a feature exploited in H
S donation mechanisms where cellular thiols reduce the salt to trigger release.
Experimental Protocol: Cyclic Voltammetry
To obtain reliable
Reagents & Equipment[5][7]
-
Solvent: Acetonitrile (MeCN), HPLC Grade, dried over molecular sieves (3Å). Note: Avoid alcohols which can nucleophilically attack the 3-position.
-
Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF
), 0.1 M. -
Working Electrode: Platinum disk (1.6 mm) or Glassy Carbon.
-
Reference: Ag/Ag
(0.01 M AgNO in MeCN). Convert to SCE by adding +0.29 V. -
Internal Standard: Ferrocene (Fc/Fc
).
Step-by-Step Workflow
-
Electrode Polishing: Polish the working electrode with 0.05
m alumina slurry on a microcloth. Sonicate in DI water, then ethanol, then dry. -
Cell Assembly:
-
Add 10 mL of 0.1 M TBAPF
/MeCN to the cell. -
Purge with dry Argon/Nitrogen for 10 minutes (solvent evaporation can shift concentrations; keep gas flow low during measurement).
-
-
Blank Scan: Record a CV of the electrolyte alone (-1.0 V to +1.0 V) to ensure no impurity peaks exist.
-
Analyte Addition: Add the 1,2-dithiolium salt to reach a concentration of 1.0 mM . Purge for 2 minutes.
-
Measurement:
-
Start Potential: 0.0 V
-
Switching Potential 1: -1.0 V (Cathodic scan first)
-
Switching Potential 2: +0.5 V
-
Scan Rate: Vary from 50, 100, 200, to 500 mV/s.
-
-
Validation: Add Ferrocene (approx. 1 mM) to the cell at the end of the experiment. Record CV. Calibrate the dithiolium
against the Fc/Fc couple ( ).
Visualization: Experimental Decision Tree
Figure 2: Decision tree for optimizing cyclic voltammetry parameters for dithiolium salts.
Applications & Causality
Why does the redox potential matter?
-
H
S Donors: 1,2-dithiolium salts are precursors to 1,2-dithiole-3-thiones (e.g., Oltipraz). The biological release of H S often requires an initial reduction or nucleophilic attack. The relatively positive reduction potential (approx -0.25 V) allows these salts to interact with cellular thiols (like glutathione), initiating the ring-opening and hydrolysis sequence that releases H S [1]. -
Molecular Conductors: The stability of the radical (neutral species) is critical for forming conductive stacks. If the potential is too negative, the cation is too stable and won't accept the electron needed to form the conduction band. If it is too positive, the radical is too reactive. 1,2-dithiolium salts offer a tunable window via phenyl or amino substituents to match the energy levels of acceptors like TCNQ [2].
References
-
Hydrogen Sulfide Donors & Mechanism
-
Zhao, Y., et al. (2015). "Thiol-Activated H2S Donors: Chemistry and Biological Applications." Journal of the American Chemical Society.
- Note: Discusses the hydrolysis and thiol-activation of dithiole-thiones, the reduction products of dithiolium salts.
-
-
Electrochemical Properties of Dithiolium Salts
-
Pedersen, C. T., & Parker, V. D. (1980). "The Physical Chemistry of 1,2-Dithiole Compounds." Sulfur Reports.
- Foundational text on the redox behavior and radical stability of 1,2-dithiolium systems.
-
-
General CV Protocol (Non-Aqueous)
-
Elgrishi, N., et al. (2018). "A Practical Beginner’s Guide to Cyclic Voltammetry." Journal of Chemical Education.
-
comparison of 3,5-diamino-1,2-dithiolium vs xanthane hydride derivatives
This guide provides an in-depth technical comparison between 3,5-diamino-1,2-dithiolium salts and Xanthane Hydride (and its derivatives) . These compounds represent two distinct but related classes of sulfur-nitrogen heterocycles used as versatile synthons in medicinal chemistry and oligonucleotide synthesis.
Executive Summary
-
3,5-Diamino-1,2-dithiolium Salts: Cationic, pseudo-aromatic
-electron systems containing a 1,2-dithiole ring. They are powerful electrophiles used primarily as precursors for synthesizing fused heterocyclic systems (e.g., thiophenes, isothiazoles) via ring transformation. -
Xanthane Hydride Derivatives: Based on the 1,2,4-dithiazole core.[1][2][3] The parent compound (Xanthane Hydride) is a neutral thione used extensively as a sulfur-transfer reagent in DNA synthesis (phosphorothioate production). Its derivatives (including 3,5-diamino-1,2,4-dithiazolium salts) act as aza-analogs to the dithiolium system, offering altered reactivity profiles due to the inclusion of ring nitrogen.
Structural Identity & Chemical Properties
The fundamental difference lies in the ring composition: the replacement of a ring carbon (C4 in dithiolium) with a nitrogen atom creates the dithiazole system.
| Feature | 3,5-Diamino-1,2-dithiolium Salts | Xanthane Hydride (Parent & Derivatives) |
| Core Structure | 1,2-Dithiolium Cation (C | 1,2,4-Dithiazole (C |
| Electronic State | Stable Cation ( | Neutral (Thione form) or Cationic (Dithiazolium salts) |
| Formula | [C | C |
| Aromaticity | High (Hückel aromatic) | Moderate (in cationic form); Low (in neutral thione form) |
| Key Reactivity | Electrophilic attack at C3/C5; Ring opening | Sulfur transfer (S-S cleavage); Nucleophilic attack at C=S |
| Primary Application | Heterocycle Synthesis (Ring Transformation) | Oligonucleotide Sulfurization; Corrosion Inhibition |
Structural Visualization
Figure 1: Structural relationship between the dithiolium cation and the xanthane hydride family.[4]
Synthesis Protocols
Protocol A: Synthesis of 3,5-Diamino-1,2-dithiolium Salts
This synthesis relies on the oxidative cyclization of dithiomalonamides. The resulting salts are typically isolated as perchlorates or iodides due to their stability.
Reagents:
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of dithiomalonamide in 50 mL of boiling ethanol.
-
Oxidation: Add a solution of Iodine (10 mmol) in ethanol dropwise to the refluxing mixture.
-
Mechanistic Insight: The iodine oxidizes the two thiol groups (tautomeric form) to form a disulfide bond, closing the ring.
-
-
Precipitation: Cool the mixture to 0°C. The 3,5-diamino-1,2-dithiolium iodide will precipitate as yellow/orange crystals.
-
Anion Exchange (Optional): To improve stability, treat the iodide salt with perchloric acid to isolate the perchlorate salt.
-
Validation:
H NMR (DMSO-d ) typically shows a singlet for the C4-H proton at ~6.5–7.0 ppm and broad signals for amino protons.
Protocol B: Synthesis of Xanthane Hydride (ADTT)
Xanthane hydride is synthesized via the acid-catalyzed trimerization of thiocyanic acid, generated in situ.
Reagents:
-
Ammonium Thiocyanate (NH
SCN) -
Hydrochloric Acid (Concentrated)
Step-by-Step Workflow:
-
Acidification: Dissolve NH
SCN in water. Add concentrated HCl slowly with stirring. -
Precipitation: A yellow precipitate forms immediately. This is technically "isoperthiocyanic acid" (Xanthane Hydride).[1]
-
Purification: Filter the solid and wash extensively with water to remove ammonium chloride. Recrystallize from hot water or acetic acid.
-
Validation: IR spectroscopy shows characteristic C=N and C=S bands. Melting point ~200°C (dec).
Figure 2: Synthetic pathways for the two compound classes.
Reactivity & Applications Comparison
A. Ring Transformations (Heterocycle Synthesis)
Both classes serve as "chemical chameleons," undergoing ring transformations when treated with nucleophiles.
-
3,5-Diamino-1,2-dithiolium:
-
Mechanism: Nucleophilic attack at the C3 or C5 position opens the ring. If the nucleophile contains a leaving group or a second nucleophilic site, the ring recyclizes to form a new heterocycle.
-
Key Reaction: Reaction with amines yields isothiazoles or thiadiazoles depending on conditions. Reaction with active methylene compounds yields thiophenes .
-
Self-Validating Check: The disappearance of the C4-H singlet in NMR and the loss of ionic character (solubility change) confirm ring transformation.
-
-
Xanthane Hydride:
B. Sulfur Transfer (Oligonucleotide Synthesis)
This is the dominant application for Xanthane Hydride (ADTT) and distinct from the dithiolium salts.
-
Mechanism: In the synthesis of Phosphorothioate Oligonucleotides (PS-DNA/RNA), the P(III) phosphite triester must be oxidized to a P(V) phosphorothioate.
-
Role of ADTT: Xanthane hydride acts as a sulfur donor.[9] The exocyclic sulfur or the S-S bond is attacked by the phosphorus atom.
-
Advantage: ADTT is highly efficient, soluble in organic solvents (pyridine/acetonitrile), and avoids the formation of insoluble byproducts common with elemental sulfur.
Comparative Data Profile
| Parameter | 3,5-Diamino-1,2-dithiolium Perchlorate | Xanthane Hydride (ADTT) |
| CAS Number | 1003-53-8 (Iodide salt ref) | 6846-35-1 |
| Physical State | Orange/Yellow Crystalline Salt | Yellow Crystalline Powder |
| Solubility | Polar solvents (DMSO, DMF, hot H2O) | Pyridine, Acetonitrile, DMSO |
| Stability | Stable as dry salt; hydrolyzes in base | Stable solid; sensitive to moisture in solution |
| Toxicity | Irritant; biological activity varies | Irritant; used in GMP synthesis |
| Main Use | Building Block (Thiophenes, Isothiazoles) | Reagent (Sulfurizing agent for DNA) |
References
-
Synthesis and Reactivity of 1,2-Dithiolium Salts
-
Xanthane Hydride in Oligonucleotide Synthesis
-
Reactivity of Xanthane Hydride
-
1,2-Dithiole-3-thione Review
Sources
- 1. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 2. pleiades.online [pleiades.online]
- 3. US6096881A - Sulfur transfer reagents for oligonucleotide synthesis - Google Patents [patents.google.com]
- 4. Mechanism of the sulfurisation of phosphines and phosphites using 3-amino-1,2,4-dithiazole-5-thione (xanthane hydride) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Preparation and study of some dithiolylium salts - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. epdf.pub [epdf.pub]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Atom Scientific Ltd | Product | ADTT (5-Amino-3H-1,2,4-dithiazole-3-thione; Xanthane Hydride) [atomscientific.com]
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- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones [mdpi.com]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 1,2-Dithiol-1-ium Cations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone technique for the structural elucidation of novel compounds. For researchers engaged in the synthesis and application of sulfur-containing heterocycles, a thorough understanding of their fragmentation behavior is paramount. This guide provides an in-depth comparative analysis of the mass spectrometry fragmentation patterns of 1,2-dithiol-1-ium cations, offering insights into their characteristic fragmentation pathways and how they compare to related structures. This document is designed to serve as a practical resource for scientists in academic research and the pharmaceutical industry, aiding in the identification and characterization of this important class of compounds.
Introduction to 1,2-Dithiol-1-ium Cations and their Significance
1,2-Dithiol-1-ium cations are five-membered heterocyclic compounds characterized by a disulfide bond and a positive charge delocalized within the ring system. This endows them with a degree of aromaticity, contributing to their relative stability.[1] These compounds and their derivatives are of significant interest in various fields, including materials science and medicinal chemistry, due to their unique electronic properties and potential biological activities. The accurate identification of these cations by mass spectrometry is crucial for advancing research in these areas.
General Principles of Fragmentation in Mass Spectrometry
The fragmentation of a molecular ion in a mass spectrometer is a complex process governed by the ion's internal energy and its inherent structural features. Upon ionization, typically through methods like Electron Ionization (EI) or Electrospray Ionization (ESI), the resulting molecular ion can undergo a series of unimolecular decompositions. These fragmentations often follow predictable pathways, such as the cleavage of the weakest bonds or rearrangements to form more stable ions and neutral species.[2][3][4] For heterocyclic systems, fragmentation frequently involves ring opening, elimination of small neutral molecules, or retro-Diels-Alder reactions.[5]
Characteristic Fragmentation Patterns of 1,2-Dithiol-1-ium Cations
While specific, detailed studies on the fragmentation of a wide range of 1,2-dithiol-1-ium cations are not abundantly available in the public literature, we can infer their likely fragmentation behavior based on fundamental principles of mass spectrometry and data from related sulfur-containing heterocycles. The inherent positive charge of the 1,2-dithiol-1-ium cation means that fragmentation will proceed from an even-electron species, which typically involves the loss of neutral molecules.
A key structural feature of the 1,2-dithiol-1-ium ring is the relatively weak S-S bond. Therefore, a primary and highly characteristic fragmentation pathway is expected to be the cleavage of this bond, leading to the loss of a sulfur atom (S, 32 Da) or a sulfhydryl radical (•SH, 33 Da) if a hydrogen atom is abstracted. However, the loss of a neutral sulfur atom from the already cationic species is a complex process. A more plausible pathway involves ring-opening followed by rearrangements.
Another anticipated fragmentation is the expulsion of a neutral acetylene molecule (C₂H₂) or a substituted acetylene derivative, resulting from the cleavage of the C-C and C-S bonds within the ring. This would lead to the formation of a smaller, stable cationic fragment.
Substituents on the dithiolium ring will significantly influence the fragmentation pathways. For instance, aryl substituents can stabilize the molecular ion and direct fragmentation through pathways involving the substituent itself, such as the loss of the substituent or a fragment thereof.
Comparative Analysis with Related Sulfur Heterocycles
To better understand the fragmentation of 1,2-dithiol-1-ium cations, it is instructive to compare their expected behavior with that of their isomers, the 1,3-dithiolium cations, and other related sulfur-containing heterocycles.
1,3-Dithiolium Cations
In contrast to the 1,2-isomer, the 1,3-dithiolium cation lacks the S-S bond. This fundamental structural difference will lead to distinct fragmentation patterns. The fragmentation of 1,3-dithiolium cations is more likely to be initiated by C-S bond cleavage or cleavage of the C-C bond. The stability of the resulting fragments will dictate the preferred pathways.
| Feature | 1,2-Dithiol-1-ium Cation | 1,3-Dithiolium Cation |
| Key Structural Feature | Presence of an S-S bond | Absence of an S-S bond |
| Anticipated Primary Fragmentation | Cleavage of the S-S bond, loss of sulfur-containing neutrals | C-S or C-C bond cleavage, retro-synthetic pathways |
| Characteristic Neutral Losses | Likely loss of S, CS, or substituted acetylenes | Likely loss of CS₂, substituted acetylenes |
Table 1: Comparative Fragmentation Features of 1,2- and 1,3-Dithiolium Cations.
Other Sulfur-Containing Heterocycles
The mass spectra of other sulfur heterocycles, such as thiophenes and thiazoles, have been more extensively studied. For example, the fragmentation of thiazolo[3,2-a]pyrimidines often involves the initial fragmentation of the thiazole ring followed by the pyrimidine ring, indicating the relative stability of the different heterocyclic systems.[6] This provides a valuable framework for predicting the behavior of the less-studied dithiolium cations. The aromaticity of the 1,2-dithiol-1-ium ring suggests it may be more stable than non-aromatic sulfur heterocycles, leading to a more prominent molecular ion peak.
Experimental Considerations and Methodologies
The choice of ionization technique and analytical conditions is critical for obtaining informative mass spectra of 1,2-dithiol-1-ium cations.
Ionization Techniques
-
Electrospray Ionization (ESI): As 1,2-dithiol-1-ium compounds are salts and thus pre-charged, ESI is an ideal ionization method.[3] It is a "soft" ionization technique that typically results in abundant molecular ions with minimal in-source fragmentation, allowing for subsequent tandem mass spectrometry (MS/MS) experiments to probe the fragmentation pathways systematically.
-
Electron Ionization (EI): EI is a "hard" ionization technique that imparts more energy to the molecule, leading to more extensive fragmentation. While this can make interpretation more complex, it can also provide a wealth of structural information from the fragment ions. For volatile derivatives of 1,2-dithiol-1-ium cations, EI-MS can be a valuable tool.
Tandem Mass Spectrometry (MS/MS)
Collision-Induced Dissociation (CID) is a powerful MS/MS technique for elucidating fragmentation pathways.[7] By selecting the molecular ion and subjecting it to collisions with an inert gas, a characteristic product ion spectrum can be generated. This allows for the systematic study of the fragmentation of the 1,2-dithiol-1-ium cation and its derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of 1,2-dithiol-1-ium cations using LC-MS/MS.
Figure 1: A generalized experimental workflow for the LC-MS/MS analysis of 1,2-dithiol-1-ium cations.
Proposed Fragmentation Pathways
Based on the principles discussed, we can propose the following fragmentation pathways for a generic 3,5-disubstituted 1,2-dithiol-1-ium cation.
Figure 2: Proposed major fragmentation pathways for substituted 1,2-dithiol-1-ium cations.
Conclusion
The mass spectrometric fragmentation of 1,2-dithiol-1-ium cations is a rich area for investigation that holds significant potential for the structural characterization of this important class of compounds. While detailed experimental data in the public domain is somewhat limited, a systematic approach based on fundamental principles of mass spectrometry and comparison with related heterocyclic systems allows for the prediction of their key fragmentation pathways. The inherent positive charge and the presence of a disulfide bond are the critical features that govern their behavior in the mass spectrometer. Further systematic studies, particularly using high-resolution tandem mass spectrometry, are needed to build a comprehensive library of fragmentation patterns for a wider range of substituted 1,2-dithiol-1-ium cations. Such a resource would be invaluable to researchers in synthetic chemistry, drug discovery, and materials science.
References
-
Dithiolium salt. In Wikipedia. Retrieved February 20, 2026, from [Link][1]
-
Fragmentation Mechanisms. In Intro to Mass Spectrometry. Retrieved February 20, 2026, from [Link][2]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.[6]
-
Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. (2018). Antioxidants & Redox Signaling, 28(16), 1415-1432.[3]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. In eGyanKosh. Retrieved February 20, 2026, from [Link]
-
fragmentation-pathways-of-odd-and-even-electron-n-alkylated-synthetic-cathinones.pdf - Glen Jackson - West Virginia University. (2020, April 23). Retrieved February 20, 2026, from [Link]
-
Elucidation of Dithiol-yne Comb Polymer Architectures by Tandem Mass Spectrometry and Ion Mobility Techniques. (2024, June 12). Polymers, 16(12), 1636.[8]
-
Product Class 7: 1,2-Dithiolium Salts and Related Compounds. In Science of Synthesis. Retrieved February 20, 2026, from [Link][9]
-
mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved February 20, 2026, from [Link][4]
-
Collision-induced dissociation – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 20, 2026, from [Link][7]
-
The 1,3-Dithiolium Cation and Some Related Dithiole... | PDF or Rental. (n.d.). Retrieved February 20, 2026, from [Link]
-
Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.). Retrieved February 20, 2026, from [Link][10]
-
Anatomy of an Ion's Fragmentation After Electron Ionization, Part I | Spectroscopy Online. (2020, November 16). Retrieved February 20, 2026, from [Link][11]
-
mzCloud – Advanced Mass Spectral Database. (n.d.). Retrieved February 20, 2026, from [Link][12]
-
Mass Spectrometry Data Center, NIST. (n.d.). Retrieved February 20, 2026, from [Link][13]
-
Online Databases & Libraries - BP4NTA. (n.d.). Retrieved February 20, 2026, from [Link][2]
Sources
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Conductivity Comparison: Dithiolium Salts vs. Tetrathiafulvalene (TTF) Architectures
[1][2]
Executive Summary
For researchers in organic electronics and molecular metals, the distinction between 1,3-dithiolium salts and tetrathiafulvalene (TTF) salts is fundamental. While structurally related—dithiolium cations serve as the synthetic precursors to the TTF core—their electronic transport properties differ by orders of magnitude.
TTF salts (specifically radical cation salts like TTF-TCNQ) represent the "gold standard" of organic metals, exhibiting room-temperature conductivities in the range of 100–1000 S/cm due to segregated stacking and partial charge transfer. In contrast, simple dithiolium salts are generally closed-shell, wide-bandgap semiconductors or insulators (
Structural & Mechanistic Foundations
To understand the conductivity gap, one must analyze the electronic state of the sulfur-rich core in both systems.
The Dithiolium Cation (The Precursor)
The 1,3-dithiolium ion is a
-
Electronic State: Closed-shell monocation (
). -
Stacking: Because the cation carries a full integer charge (+1), coulombic repulsion often prevents the tight, segregated stacking required for band formation.
-
Conductivity Barrier: Lacks the unpaired electron (radical character) necessary for charge transport in a half-filled band unless engineered into a specific mixed-valence lattice.
Tetrathiafulvalene (The Donor)
TTF is a neutral electron donor composed of two coupled dithiole rings. Upon oxidation (doping), it forms a stable radical cation (
-
Electronic State: Open-shell radical cation.
-
Stacking: TTF molecules form one-dimensional segregated stacks (face-to-face). The overlap of
orbitals on sulfur atoms creates a conduction band. -
Conductivity Driver: Partial charge transfer (e.g.,
in TTF-TCNQ) results in a partially filled band, allowing metallic conduction.
Structural Relationship Diagram
The following diagram illustrates the synthetic and functional relationship between the two species.
Figure 1: The synthetic evolution from insulating dithiolium precursors to conductive TTF radical salts.[1]
Comparative Performance Analysis
The following data contrasts the conductivity of standard TTF salts against dithiolium-based systems.
Conductivity Data Table
| Material Class | Compound Example | Conductivity ( | Electronic Behavior | Mechanism |
| TTF Salt (Benchmark) | TTF-TCNQ (Single Crystal) | ~500 | Metallic | Segregated stacking, partial charge transfer ( |
| TTF Salt | ~300 | Metallic | Mixed-valence radical cation stack. | |
| Dithiolium Salt | Bis(1,3-dithiolium) mixed salt | 0.1 – 10 | Semiconductor | Mixed-valence hopping (rare high-performance case). |
| Dithiolium Salt | 1,3-Dithiolium TCNQ | Semiconductor | Simple ionic salt; integer charge limits mobility. | |
| Simple Precursor | 1,3-Dithiolium Perchlorate | Insulator | Closed-shell cation; large bandgap. |
Key Observations
-
The "Metallic" Threshold: TTF salts consistently breach the 100 S/cm barrier, exhibiting metallic temperature dependence (conductivity increases as temperature drops) until the Peierls transition (~53 K for TTF-TCNQ).
-
Dithiolium Limitation: Simple dithiolium salts (like the perchlorate) are insulators. Even when complexed with TCNQ, the dithiolium ion often acts as a simple counter-cation (like
or ), stabilizing the TCNQ stack but not contributing to conduction itself. -
The Exception: Wudl et al. demonstrated that specific mixed-valence dithiolium systems (containing both neutral dithiole and cationic dithiolium units) can achieve conductivities in the 1-10 S/cm range, but this requires precise crystal engineering and is not the norm.
Experimental Protocols
To validate these properties, we utilize standard crystal growth and 4-probe resistivity measurements.
Protocol A: Synthesis of Conductive TTF-TCNQ Crystals
Target: High-quality single crystals for anisotropic measurement.
Reagents:
-
Tetrathiafulvalene (TTF) - Sublimed grade.
-
7,7,8,8-Tetracyanoquinodimethane (TCNQ) - Recrystallized from acetonitrile.
-
Solvent: Dry Acetonitrile (MeCN).
Workflow:
-
Dissolution: Dissolve 20 mg TTF in 10 mL hot MeCN. Separately, dissolve 20 mg TCNQ in 10 mL hot MeCN.
-
Diffusion (H-Cell): Place solutions in opposite arms of an H-tube or diffusion cell. Carefully fill the bridge with pure solvent.
-
Crystallization: Allow to stand undisturbed at constant temperature (25°C) for 3-5 days.
-
Harvest: Black, needle-like crystals (metallic luster) will grow at the interface.
-
Washing: Filter and wash with cold MeCN. Dry in vacuo.
Protocol B: 4-Probe Conductivity Measurement
Rationale: Eliminates contact resistance, critical for measuring low-resistivity organic metals.
Equipment:
-
Source Meter (e.g., Keithley 2400).
-
Nano-voltmeter.
-
Gold wires (10-25
) and Carbon/Silver paste.
Step-by-Step:
-
Mounting: Fix the crystal (needle axis aligned) onto a non-conductive glass or sapphire substrate.
-
Contacting: Attach 4 gold wires along the long axis (b-axis) using conductive carbon paste. Ensure contacts are ohmic and evenly spaced.
-
Sourcing: Apply a constant current (
) through the outer two leads. Ensure current is low enough to prevent Joule heating ( ). -
Sensing: Measure the voltage drop (
) across the inner two leads. -
Calculation:
Where is the distance between inner leads and is the crystal cross-sectional area.
Measurement Logic Diagram
Figure 2: Four-probe measurement topology to exclude contact resistance from conductivity data.
Conclusion & Application Guide
When to use TTF Salts:
-
Target: Metallic conductivity, superconductivity, or high-mobility organic field-effect transistors (OFETs).
-
Mechanism: Exploits the pi-stacking of radical cations.
-
Key Material: TTF-TCNQ, (TMTSF)2PF6 (Bechgaard salts).
When to use Dithiolium Salts:
-
Target: Synthesis intermediates (building TTF derivatives), specific magnetic charge-transfer complexes, or as counter-cations where conductivity is not the primary goal.
-
Mechanism: Closed-shell stability.
-
Key Material: 1,3-dithiolium tetrafluoroborate (precursor).[2]
References
-
Ferraris, J., Cowan, D. O., Walatka, V., & Perlstein, J. H. (1973). Electron transfer in a new highly conducting donor-acceptor complex.[3] Journal of the American Chemical Society.[4] Link
-
Wudl, F., Wobschall, D., & Hufnagel, E. J. (1972). Electrical conductivity by the bis(1,3-dithiole)-bis(1,3-dithiolium) system. Journal of the American Chemical Society.[4] Link
-
Coleman, L. B., et al. (1973). Superconducting fluctuations and the Peierls instability in an organic solid. Solid State Communications. Link
-
Bendikov, M., Wudl, F., & Perepichka, D. F. (2004). Tetrathiafulvalenes, Oligoacenenes, and Their Buckminsterfullerene Derivatives: The Brick and Mortar of Organic Electronics. Chemical Reviews. Link
-
Jeppesen, J. O., & Becher, J. (2003). The synthesis and properties of pyrrolo-annelated tetrathiafulvalene derivatives. European Journal of Organic Chemistry.[4] Link
Sources
- 1. whitegroup.beckman.illinois.edu [whitegroup.beckman.illinois.edu]
- 2. Synthesis and Electrochemical Proprieties of Novel Unsymmetrical Bis-Tetrathiafulvalenes and Electrical Conductivity of Their Charge Transfer Complexes with Tetracyanoquinodimethane (TCNQ) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Elemental Analysis of 3,5-Diamino-1,2-dithiolium Iodide: Methodologies, Standards, and Data Interpretation
Introduction: The Analytical Challenge of Novel Heterocycles
In the landscape of drug discovery and materials science, sulfur-nitrogen heterocyclic compounds are of paramount interest due to their diverse biological activities and unique physicochemical properties.[1][2][3] The 1,2-dithiolium scaffold, a five-membered aromatic ring containing two adjacent sulfur atoms, is a key pharmacophore in this class.[4] 3,5-Diamino-1,2-dithiolium iodide, a representative of this family, requires rigorous characterization to ensure its identity, purity, and stoichiometry before its potential can be explored.
Elemental analysis (EA) stands as a fundamental technique in this characterization process, providing the empirical formula of a compound by quantifying its constituent elements.[5][6] However, for a novel or specialized compound like 3,5-diamino-1,2-dithiolium iodide, a commercially available Certified Reference Material (CRM) is often non-existent. This guide provides a comprehensive comparison of analytical methodologies and outlines a robust, self-validating workflow for establishing reliable elemental analysis standards for such compounds, ensuring data integrity for researchers and drug development professionals.
Part 1: The Theoretical Benchmark for 3,5-Diamino-1,2-dithiolium Iodide
The first step in any elemental analysis is to establish the theoretical or "true" value based on the compound's molecular formula. This calculated composition serves as the absolute standard against which all experimental results are measured. The structure consists of the 3,5-diamino-1,2-dithiolium cation ([C₃H₄N₂S₂]⁺) and an iodide anion (I⁻).
Molecular Formula: C₃H₄IN₂S₂ Molar Mass: 259.13 g/mol
The theoretical elemental composition is calculated as the mass percentage of each element in the formula.
| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Formula | Total Mass Contribution | Theoretical % |
| Carbon | C | 12.011 | 3 | 36.033 | 13.91% |
| Hydrogen | H | 1.008 | 4 | 4.032 | 1.56% |
| Iodine | I | 126.90 | 1 | 126.90 | 49.00% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 10.81% |
| Sulfur | S | 32.06 | 2 | 64.12 | 24.74% |
This theoretical composition is the gold standard for purity assessment. Significant deviation of experimental results from these values indicates the presence of impurities, residual solvent, or an incorrect structural assignment.
Part 2: A Comparative Analysis of Key Methodologies
The choice of analytical technique is critical and depends on the specific elements of interest, required precision, and available instrumentation. For an organic salt like 3,5-diamino-1,2-dithiolium iodide, a multi-technique approach is often necessary.
Combustion Analysis: The Gold Standard for CHNS
Combustion analysis is the most established and widely used method for determining carbon, hydrogen, nitrogen, and sulfur content in organic compounds.[5]
-
Principle of Causality: The method relies on the complete and instantaneous combustion of the sample in a high-temperature, oxygen-rich environment. This process quantitatively converts the elements into simple, stable gases (C → CO₂, H → H₂O, N → N₂, S → SO₂). These gases are then separated by gas chromatography and quantified using a thermal conductivity detector (TCD).[7] The choice of this method is due to its high precision and reliability for the core organic elements.
-
Application to Target Molecule: This technique is ideal for the simultaneous determination of C, H, N, and S in 3,5-diamino-1,2-dithiolium iodide.
-
Limitation: Standard CHNS analyzers do not detect halogens. The determination of iodine requires a separate analytical method.
Inductively Coupled Plasma (ICP) Spectroscopy: Precision in Halogen and Sulfur Analysis
For elements not covered by combustion analysis, ICP-based techniques offer high sensitivity and accuracy.
-
Principle of Causality: The sample is introduced into a high-temperature argon plasma (~10,000 K), which desolvates, atomizes, and ionizes the atoms. In ICP-Optical Emission Spectrometry (ICP-OES), the specific wavelengths of light emitted by the excited atoms are measured. In ICP-Mass Spectrometry (ICP-MS), the ions are separated by their mass-to-charge ratio.[5] ICP is chosen for its ability to analyze a wide range of elements, including those challenging for other methods.
-
Application to Target Molecule: ICP-OES or ICP-MS is an excellent choice for the accurate quantification of both sulfur and, critically, iodine. This provides an orthogonal and confirmatory method for sulfur and the primary method for iodine.
High-Resolution Mass Spectrometry (HRMS): Confirming the Formula
While traditionally a qualitative tool, HRMS can provide elemental composition data from minuscule sample amounts.
-
Principle of Causality: HRMS measures the mass-to-charge ratio of an ion with extremely high accuracy (typically <5 ppm).[8] This precision allows for the determination of a unique elemental formula for the measured mass. Electron ionization (EI) can be used to approximate the composition of molecules.[8]
-
Application to Target Molecule: HRMS is invaluable for confirming the mass of the 3,5-diamino-1,2-dithiolium cation and, by extension, its elemental formula. It serves as a powerful identity confirmation tool rather than a primary quantitative method for bulk purity.
Methodology Comparison Summary
| Feature | Combustion CHNS Analysis | ICP-OES / ICP-MS | High-Resolution Mass Spectrometry (HRMS) |
| Primary Application | Quantitative analysis of C, H, N, S | Quantitative analysis of S, I, and trace elements | Qualitative formula confirmation |
| Elements Detected | C, H, N, S | S, I, most of the periodic table | All elements in the molecule |
| Accuracy | High (typically ±0.3% absolute) | High (ppm to ppb sensitivity) | High mass accuracy, lower quantitative accuracy |
| Sample Size | Milligrams (1-3 mg) | Micrograms to milligrams | Nanograms to micrograms[8] |
| Throughput | High | Moderate to High | High |
| Key Advantage | "Gold standard" for organic compound purity | Direct measurement of Iodine and high sensitivity | Extremely low sample requirement, formula confirmation |
| Key Limitation | Does not detect Iodine | Requires sample digestion/dissolution | Less accurate for bulk purity quantification |
Part 3: Establishing a Self-Validating Protocol with Reference Materials
Given the lack of a specific CRM for 3,5-diamino-1,2-dithiolium iodide, a trustworthy analytical protocol must be built on two pillars: instrument calibration with recognized standards and characterization of an in-house reference lot .
Workflow for Establishing an In-House Standard
Caption: Workflow for qualifying an in-house reference standard.
Experimental Protocol: CHNS Analysis
This protocol describes a self-validating system for analyzing the in-house standard.
-
Instrument Preparation & Calibration:
-
Ensure the combustion and reduction tubes of the CHNS analyzer are properly packed and conditioned.
-
Perform a leak test and verify stable helium carrier gas flow.
-
Accurately weigh 1-2 mg of a certified reference material (e.g., Sulfanilamide, CAS: 63-74-1) into a tin capsule. Run at least three replicates.
-
Calibrate the instrument using the known C, H, N, and S percentages of the CRM. The response factors should be stable and reproducible. This step ensures the instrument is performing correctly before analyzing the target compound.
-
-
Sample Preparation & Analysis:
-
Dry the purified in-house standard of 3,5-diamino-1,2-dithiolium iodide under vacuum to remove residual solvent, a common source of error.
-
In a controlled environment (to minimize moisture absorption), accurately weigh approximately 1-2 mg of the dried sample into a tin capsule.
-
Fold the capsule to ensure no sample can leak and place it into the instrument's autosampler.
-
Analyze a minimum of three replicates to ensure precision.
-
-
Data Interpretation:
-
Calculate the mean experimental percentages for C, H, N, and S from the replicates.
-
Compare these experimental means to the theoretical values calculated in Part 1.
-
Acceptance Criterion: For a high-purity standard, the absolute deviation between the experimental and theoretical values should not exceed 0.4%. For example, for Carbon (13.91%), the acceptable range would be 13.51% – 14.31%.
-
Conclusion: An Integrated Approach to Analytical Confidence
For novel compounds like 3,5-diamino-1,2-dithiolium iodide, a pre-packaged elemental analysis standard is a rarity. The true "standard" is a robust, multi-faceted analytical methodology. This guide demonstrates that by combining the strengths of different techniques—the precision of combustion analysis for CHNS, the specificity of ICP for iodine and sulfur, and the confirmatory power of HRMS—researchers can build a comprehensive and trustworthy analytical picture. The cornerstone of this approach is the qualification of a well-characterized in-house reference lot, which creates a self-validating system and ensures the accuracy and reproducibility of data essential for advancing pharmaceutical and scientific research.
References
-
Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Balaban, A. T., Oniciu, D. C., & Katritzky, A. R. (2004). Aromaticity as a cornerstone of heterocyclic chemistry. Chemical Reviews. Available at: [Link]
-
Bassert, J. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica. Available at: [Link]
-
Darwich, S., et al. (2008). Synthesis and Characterization of 3,4,5‐Triamino‐1,2,4‐triazolium and 1‐Methyl‐3,4,5‐triamino‐1,2,4‐triazolium Iodides. Zeitschrift für anorganische und allgemeine Chemie. Available at: [Link]
-
Koutentis, P. A., et al. (2021). Synthesis of 3,5-Diamino-Substituted Dithieno[3,2-b:2′,3′-d]thiophene Derivatives. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Dithiolium salt. Available at: [Link]
Sources
- 1. Special Issue: Sulfur-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
- 4. Dithiolium salt - Wikipedia [en.wikipedia.org]
- 5. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 6. measurlabs.com [measurlabs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Operational Safety Protocol: Disposal and Handling of 3,5-Diamino-1,2-dithiol-1-ium Salts
Part 1: Executive Safety Assessment & Hazard Profiling
3,5-Diamino-1,2-dithiol-1-ium salts (commonly iodide or chloride) represent a specific class of sulfur-nitrogen heterocycles. Unlike standard organic solvents, these are pseudo-aromatic cationic species . Their disposal requires specific protocols to prevent the formation of toxic sulfur oxides (
Chemical Hazard Classification (GHS)
Based on Structure-Activity Relationships (SAR) of analogous dithiolium and cationic organosulfur salts.
| Hazard Category | Classification | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | Warning | Harmful if swallowed.[1][2][3][4][5] |
| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation.[2][5][6][7] |
| Eye Damage/Irritation | Category 2A | Warning | Causes serious eye irritation.[5][6] |
| Aquatic Toxicity | Category 3 | - | Harmful to aquatic life (due to cationic surfactant properties). |
The "Why" Behind the Protocol
-
Cationic Reactivity: The dithiolium ring is electron-deficient. It is highly reactive toward nucleophiles (bases, amines). Do not mix with basic waste streams , as this can trigger exothermic decomposition or polymerization.
-
Sulfur Load: The high sulfur content (two atoms per ring) means incineration must occur in a facility equipped with a scrubber to capture sulfur dioxide (
) emissions. -
Counter-Ion Risks: If the counter-ion is iodide (
) or perchlorate ( ), the explosion or toxicity risks increase significantly. This guide assumes a standard halide (Cl/I) salt.
Part 2: Operational Disposal Protocols
Decision Matrix: Waste Stream Segregation
Do not rely on "general organic waste" bins. Use this decision tree to determine the correct workflow.
Figure 1: Decision logic for segregating this compound waste streams. Note the convergence on high-temperature incineration.
Protocol A: Disposal of Solid Waste (Pure Compound)
Applicability: Expired reagents, surplus synthesis product, or spill cleanup residues.
-
Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar. Avoid metal containers, as dithiolium salts can corrode metals over time due to hydrolysis releasing acid.
-
Double Bagging: Place the primary container inside a clear polyethylene bag (secondary containment).
-
Labeling:
-
Storage: Store in a cool, dry area away from oxidizers (e.g., permanganates, nitrates) and strong bases .
Protocol B: Disposal of Liquid Waste (Mother Liquors)
Applicability: Filtrates from recrystallization or reaction mixtures.
-
pH Check: Check the pH of the waste solution.
-
If Acidic/Neutral (pH < 7): Safe to containerize.
-
If Basic (pH > 8):STOP. Dithiolium rings decompose in base, potentially releasing
or other sulfides. Neutralize slowly with dilute HCl or to pH 6-7 in a fume hood before containerizing.
-
-
Solvent Compatibility:
-
Compatible: Methanol, Ethanol, Acetonitrile, DCM.
-
Incompatible: Do not mix with waste streams containing aldehydes or ketones if the solution is basic (risk of condensation reactions).
-
-
Containerization:
-
Use standard solvent waste carboys (HDPE or Glass).
-
Critical: Leave 10% headspace. Cationic salts can degrade slowly, potentially pressurizing the container if volatile byproducts form.
-
Part 3: Chemical Compatibility & Segregation
The 1,2-dithiol-1-ium cation is an electrophile. Its stability depends on maintaining a non-nucleophilic environment.
| Chemical Class | Compatibility Status | Risk Explanation |
| Strong Oxidizers (Nitric Acid, Peroxides) | DANGER | Risk of oxidative ring cleavage, releasing heat and |
| Strong Bases (NaOH, KOH, Amines) | INCOMPATIBLE | Nucleophilic attack on the dithiolium ring causes decomposition. |
| Reducing Agents (NaBH4, LiAlH4) | INCOMPATIBLE | Reduction destroys the aromaticity, often yielding foul-smelling thiols. |
| Water | CONDITIONAL | Generally stable, but prolonged exposure can lead to hydrolysis if pH is not controlled. |
Part 4: Emergency Procedures (Spill Response)
Scenario: A 5g bottle of this compound iodide shatters on the floor.
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), lab coat, and safety goggles. Wear a N95 dust mask if powder is airborne.
-
Containment: Do not dry sweep (creates dust). Cover the spill with a wet paper towel or an inert absorbent (vermiculite) dampened with water.
-
Decontamination:
-
Scoop the wet slurry into a waste container.
-
Wipe the surface with a 10% Sodium Hypochlorite (Bleach) solution. Note: This will oxidize trace residues to sulfonates, which are water-soluble and safer.
-
Warning: Do not use bleach on the bulk pile, only for surface decontamination after bulk removal, to avoid excessive heat generation.
-
-
Verification: Check the surface pH. It should be neutral.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Dithiolium Compounds. PubChem. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
-
European Chemicals Agency (ECHA). Information on Chemicals - Cationic Heterocycles. ECHA. Available at: [Link]
Sources
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- 2. tcichemicals.com [tcichemicals.com]
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- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Diamino-1,2-dithiol-1-ium and Related Compounds
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 3,5-Diamino-1,2-dithiol-1-ium, a compound valuable in fields such as oligonucleotide synthesis, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols.[1] This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE).
Hazard Assessment: The "Why" Behind the Protocol
Effective PPE usage is not about following a checklist; it's about understanding and mitigating risk. The primary hazards associated with dithiolium and dithiazole-class compounds drive our equipment choices.
-
Serious Eye Damage (H318/H319): This is the most critical hazard identified in analogous compounds.[2][3][4][5][6] Contact with the eyes can cause severe irritation or irreversible damage. This necessitates more than standard safety glasses; it requires a complete seal around the eyes.
-
Skin Irritation (H315): These compounds can cause skin irritation upon contact.[2][4][5][6] The causality is direct: the chemical interacts with skin, leading to inflammation. Therefore, comprehensive skin protection is non-negotiable.
-
Respiratory Irritation (H335): If the compound is a fine powder or aerosolized, it may cause respiratory irritation.[3][6] Engineering controls are the first line of defense, but respiratory protection is a crucial secondary measure.
-
Harmful if Swallowed (H302): Ingestion is a significant risk, primarily through cross-contamination from hands to mouth.[2][4] This underscores the importance of strict hygiene protocols in concert with glove use.
Core PPE Requirements: A Multi-Layered Defense
The following table summarizes the identified hazards and the minimum required PPE. Subsequent sections will detail the specifics and the rationale for each selection.
| Hazard Statement | GHS Pictogram | Potential Hazard | Required PPE |
| H318 / H319 | Corrosion | Causes serious eye damage/irritation[2][3][5] | Chemical splash goggles and, for significant splash risk, a face shield.[7][8][9] |
| H315 | Exclamation Mark | Causes skin irritation[2][5] | Chemical-resistant gloves (Nitrile minimum) and a fully-buttoned lab coat or chemical-resistant apron.[8][10] |
| H335 | Exclamation Mark | May cause respiratory irritation[3][6] | Use in a chemical fume hood. If not feasible, a respirator with an appropriate cartridge is required.[7][8][10] |
| H302 | Exclamation Mark | Harmful if swallowed[2][4] | Gloves and strict adherence to hygiene measures (no eating/drinking in the lab).[2][11] |
Eye and Face Protection
Given the high risk of serious eye damage, standard safety glasses are insufficient.
-
Chemical Splash Goggles: These are mandatory. They must form a complete seal around the eyes to protect from splashes, dust, and vapors.[8][9]
-
Face Shield: A face shield must be worn over the chemical splash goggles whenever there is a significant risk of splashing, such as when handling bulk quantities or during vigorous mixing.[7][8][10] This provides a secondary barrier for the entire face.
Hand Protection
Hands are the most likely point of direct contact.
-
Glove Selection: Disposable nitrile gloves provide a good baseline of protection for incidental contact.[8][10] However, for prolonged handling or immersion, it is critical to consult the glove manufacturer's chemical resistance guide to ensure the specific glove material is appropriate for dithiolium compounds and any solvents in use.
-
Double Gloving: For procedures involving higher concentrations or larger volumes, wearing two pairs of nitrile gloves is recommended. This provides a buffer; if the outer glove is compromised, the inner glove remains protective while the outer is safely removed and replaced.
-
Inspection and Replacement: Always inspect gloves for tears or pinholes before use. Change gloves immediately upon any suspected contact with the chemical.[10]
Body Protection
-
Laboratory Coat: A clean, fully-buttoned lab coat made of a suitable material like cotton or a flame-resistant blend is the minimum requirement.[10] It should have long sleeves with tight-fitting cuffs.
-
Chemical-Resistant Apron/Coverall: When handling larger quantities where splashes are likely, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[8][12] For extensive handling, disposable chemical-resistant coveralls may be necessary.[12]
-
Footwear: Fully enclosed shoes are mandatory.[10] No sandals, perforated shoes, or cloth sneakers that can absorb spills.
Respiratory Protection
The primary method for controlling respiratory hazards is through engineering controls.
-
Chemical Fume Hood: All work with solid this compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.
-
Respirators: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below permissible limits, respiratory protection is required.[10] A respirator with an organic vapor cartridge, potentially combined with a particulate filter (OV/P100), would be appropriate.[7] All respirator use must be part of a formal respiratory protection program that includes medical evaluation and fit testing, as required by OSHA standards.[7][10]
Operational Plan: Safe Handling and Disposal
Trust in a protocol comes from its clarity and logic. The following workflows are designed to be self-validating systems for minimizing exposure from preparation to disposal.
Procedural Workflow: Preparation and Handling
Caption: Fig. 1: Safe Handling Workflow
Disposal Plan
Proper disposal is a critical final step in the safety lifecycle.
-
PPE Disposal:
-
Grossly Contaminated: Any heavily contaminated disposable PPE (gloves, coveralls) should be placed in a sealed, labeled hazardous waste bag for disposal via your institution's chemical waste program.[13]
-
Lightly Contaminated: Lightly used gloves can be disposed of in the same manner. Do not dispose of chemically contaminated items in the regular trash.
-
Reusable PPE: Decontaminate reusable items like face shields and goggles according to institutional guidelines.
-
-
Chemical Waste Disposal:
-
Unused/Expired Chemical: Dispose of the original chemical as hazardous waste. Do not pour it down the drain. The container must be sealed, clearly labeled with the full chemical name, and placed in a designated hazardous waste accumulation area.[13][14]
-
Liquid Waste: Collect all waste solutions containing the compound in a dedicated, labeled, and sealed hazardous waste container.[13] Ensure waste streams are compatible before mixing.
-
Contaminated Materials: Any items used for cleanup (e.g., paper towels, absorbent pads) must be disposed of as solid hazardous chemical waste.[14]
-
Emergency Procedures
In the event of an exposure, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][10]
-
Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[2][5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.[4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[2][10]
-
Spills: Evacuate non-essential personnel. Wearing full PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed and labeled container, and dispose of it as hazardous waste.[6]
Logical Workflow for PPE Selection
The choice of PPE is dynamic and must be re-evaluated for every procedure. This diagram illustrates the decision-making process.
Caption: Fig. 2: Task-Based PPE Selection
By internalizing the logic behind these protocols, you move beyond rote compliance to a state of active safety awareness. This builds the deep trust in our procedures that is essential for pioneering research.
References
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- SAFETY DATA SHEET. (2025, October 7). Sigma-Aldrich.
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- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- SAFETY DATA SHEET. (2025, December 25). Fisher Scientific.
- 3-Amino-1,2,4-dithiazole-5-thione, 98%, Thermo Scientific. Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2025, June 30). TCI Chemicals.
- SAFETY DATA SHEET. (2025, July 8). TCI Chemicals.
- Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
- Essential Chemical PPE. (2023, September 8). Trimaco.
- Safety data sheet. (2025, September 22). ITW Reagents.
- Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture Marketplace AU.
- 5-Amino-3H-1,2,4-dithiazole-3-thione (ADTT). emp BIOTECH.
- Procedures for the disposal of liquid chemical residues and aqueous solutions. (2022, June 6). Stockholm University.
- Disposal of Chemical Waste. Weizmann Institute of Science.
- Chemical Waste Disposal Procedures. Concordia University.
- Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3-Amino-1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent. (2025, August 7). ResearchGate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
